Product packaging for Bietamiverine(Cat. No.:CAS No. 479-81-2)

Bietamiverine

Cat. No.: B1666987
CAS No.: 479-81-2
M. Wt: 318.5 g/mol
InChI Key: JGTJANXYSNVLMQ-UHFFFAOYSA-N
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Description

Bietamiverine is an alpha-amino acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N2O2 B1666987 Bietamiverine CAS No. 479-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

479-81-2

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate

InChI

InChI=1S/C19H30N2O2/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

JGTJANXYSNVLMQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Appearance

Solid powder

Other CAS No.

479-81-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1477-10-7 (mono-hydrochloride)
2691-46-5 (dihydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-phenyl-1-piperidineacetic acid-2-diethylaminoethyl ester
bietamiverine
bietamiverine monohydrochloride
Spasmaparid

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Bietamiverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific mechanism of action of Bietamiverine is limited. This guide synthesizes the available data, primarily its classification as a papaverine-like spasmolytic and its observed bioactivity as a muscarinic acetylcholine receptor antagonist, to propose a comprehensive putative mechanism of action. The pathways and experimental details described are based on the known actions of related compounds and general pharmacological principles.

Executive Summary

This compound is a spasmolytic agent, a drug that relieves involuntary muscle spasms.[1] While direct and extensive research on its specific molecular interactions is not widely published, available data strongly suggests a dual mechanism of action. Drug Central database indicates this compound has a "papaverine-like action" and demonstrates antagonist activity at muscarinic acetylcholine receptors M1, M2, and M3.[2] Therefore, it is proposed that this compound exerts its spasmolytic effects through:

  • Muscarinic Acetylcholine Receptor Antagonism: By blocking the action of acetylcholine on smooth muscle, this compound can inhibit parasympathetic-mediated contractions.

  • Papaverine-like Effects: This suggests a direct action on smooth muscle cells, likely involving phosphodiesterase (PDE) inhibition and potentially calcium channel blockade, leading to muscle relaxation.

This guide will delve into the technical details of these proposed mechanisms, supported by inferred experimental protocols and data presentation.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₉H₃₀N₂O₂[3]
Molecular Weight 318.45 g/mol [3]
IUPAC Name 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate[4]
CAS Number 479-81-2[2]
Therapeutic Class Spasmolytic[1]

Proposed Mechanism of Action

Muscarinic Acetylcholine Receptor Antagonism

This compound has been shown to act as an antagonist at M1, M2, and M3 muscarinic acetylcholine receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. In smooth muscle, particularly in the gastrointestinal and urinary tracts, M2 and M3 receptors are crucial for mediating contraction.

The binding of acetylcholine to M3 receptors on smooth muscle cells activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in muscle contraction. This compound, by acting as a competitive antagonist at these receptors, would prevent this cascade from occurring.

Diagram of Muscarinic Antagonism by this compound

G cluster_0 Smooth Muscle Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2+ Ca²⁺ Release SR->Ca2+ Contraction Muscle Contraction Ca2+->Contraction Leads to

Caption: this compound blocks acetylcholine at the M3 receptor, inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

Papaverine-like Spasmolytic Action

The classification of this compound as having a "papaverine-like action" suggests a direct effect on the smooth muscle cells, independent of nerve stimulation.[2] Papaverine, an opium alkaloid, is known to induce smooth muscle relaxation through two primary mechanisms: non-selective phosphodiesterase (PDE) inhibition and calcium channel blockade.[5][6]

Papaverine is a non-specific inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] By inhibiting PDEs, papaverine increases the intracellular levels of these second messengers. Both cAMP and cGMP promote smooth muscle relaxation.

  • cAMP Pathway: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates MLCK, and also promotes the sequestration of intracellular Ca²⁺ back into the sarcoplasmic reticulum.

  • cGMP Pathway: Increased cGMP activates Protein Kinase G (PKG), which also leads to a decrease in intracellular Ca²⁺ levels and dephosphorylation of the myosin light chain, resulting in relaxation.

If this compound acts similarly, it would lead to a reduction in the contractile state of the smooth muscle.

Diagram of Putative PDE Inhibition by this compound

G cluster_0 Intracellular Environment cluster_1 Downstream Effects This compound This compound PDE Phosphodiesterase This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades AMP AMP cAMP->AMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes GMP GMP cGMP->GMP cGMP->Relaxation Promotes

Caption: this compound may inhibit phosphodiesterase (PDE), leading to increased levels of cAMP and cGMP, which promote smooth muscle relaxation.

Papaverine may also directly block voltage-gated calcium channels in the cell membrane of smooth muscle cells.[6] This action would reduce the influx of extracellular Ca²⁺ that is necessary to initiate and maintain muscle contraction. A similar action by this compound would contribute to its overall spasmolytic effect by reducing the availability of intracellular calcium.

Bioactivity Data

The following table summarizes the available quantitative data for this compound's interaction with muscarinic receptors from the Drug Central database.

TargetClassActionActivity Type-log[M]Source
Muscarinic acetylcholine receptor M1GPCRAntagonistKi6.57Drug Central[2]
Muscarinic acetylcholine receptor M2GPCRAntagonistKi5.99Drug Central[2]
Muscarinic acetylcholine receptor M3GPCRAntagonistKi6.73Drug Central[2]

Note: Ki is the inhibition constant, and -log[M] is the negative logarithm of the molar concentration.

Inferred Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following methodologies would be standard for characterizing a compound with its proposed mechanisms of action.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Methodology:

  • Prepare cell membrane homogenates from cells expressing recombinant human M1, M2, and M3 receptors.

  • Incubate the membrane preparations with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

  • Add increasing concentrations of unlabeled this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki value from the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G Prep Prepare Cell Membranes with M1/M2/M3 Receptors Incubate Incubate Membranes with Radioligand and this compound Prep->Incubate Filter Separate Bound and Free Radioligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Calculate Calculate Ki from IC50 Measure->Calculate

Caption: A typical workflow for a radioligand binding assay to determine the affinity of this compound for its target receptors.

In Vitro Smooth Muscle Contraction Assays

Objective: To assess the functional effect of this compound on smooth muscle contraction.

Methodology:

  • Isolate smooth muscle strips (e.g., from guinea pig ileum or rat bladder).

  • Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Connect the tissue to an isometric force transducer to record contractions.

  • Induce contractions with a muscarinic agonist (e.g., carbachol) or by depolarization with high potassium chloride.

  • Construct a cumulative concentration-response curve for the contractile agent in the absence and presence of increasing concentrations of this compound.

  • Analyze the data to determine if this compound acts as a competitive or non-competitive antagonist and to calculate its potency (e.g., pA2 value).

Phosphodiesterase Activity Assay

Objective: To determine if this compound inhibits PDE activity.

Methodology:

  • Use a commercially available PDE assay kit, which typically involves the use of a fluorescently labeled cAMP or cGMP substrate.

  • In the presence of PDE, the substrate is hydrolyzed to a fluorescently labeled AMP or GMP.

  • A binding partner is then added that has a high affinity for the linear monophosphate, causing a change in the fluorescent signal (e.g., fluorescence polarization).

  • Perform the assay in the presence of varying concentrations of this compound to determine its IC50 for different PDE isoforms.

Conclusion

Based on the available evidence, this compound likely exerts its spasmolytic effects through a dual mechanism involving both antagonism of muscarinic acetylcholine receptors and direct, papaverine-like smooth muscle relaxation. The latter is putatively mediated by phosphodiesterase inhibition and potentially calcium channel blockade. Further direct experimental investigation is required to fully elucidate the precise molecular interactions and confirm these proposed mechanisms of action. This guide provides a foundational framework for researchers and drug development professionals to understand the potential pharmacology of this compound.

References

Unveiling Bietamiverine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the history and synthesis of Bietamiverine, a compound with notable antispasmodic properties. Initially identified as a potent spasmolytic agent, its discovery and subsequent chemical synthesis represent a significant area of study in medicinal chemistry. This document provides a detailed overview of its synthesis, including experimental protocols and quantitative data, to support further research and development in this field.

Discovery and Initial Synthesis

This compound, chemically known as 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate, was first described in the scientific literature as part of a broader investigation into the spasmolytic activity of alkanolamine esters of α-phenyl-α-piperidine acetic acid. A key publication by J. Pascual y Vicent in 1951 laid the groundwork for understanding the synthesis and pharmacological properties of this class of compounds. The research aimed to develop new therapeutic agents capable of alleviating smooth muscle spasms.

The foundational synthesis of this compound involves a two-step process: the preparation of the carboxylic acid precursor, 2-phenyl-2-piperidin-1-ylacetic acid, followed by its esterification with 2-(diethylamino)ethanol. This approach remains a fundamental strategy for obtaining this compound and its analogs.

Core Synthesis Pathway

The synthesis of this compound can be logically broken down into two primary stages, as illustrated in the workflow diagram below. The initial stage focuses on the creation of the piperidineacetic acid backbone, which is then followed by the esterification to yield the final active compound.

Bietamiverine_Synthesis cluster_0 Stage 1: Synthesis of 2-phenyl-2-piperidin-1-ylacetic acid cluster_1 Stage 2: Esterification MandelicAcid Mandelic Acid ThionylChloride Thionyl Chloride (SOCl₂) MandelicAcid->ThionylChloride Chlorination Piperidine Piperidine ThionylChloride->Piperidine Nucleophilic Substitution IntermediateAcid 2-phenyl-2-piperidin-1-ylacetic acid Piperidine->IntermediateAcid Hydrolysis Diethylaminoethanol 2-(diethylamino)ethanol IntermediateAcid->Diethylaminoethanol Esterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) This compound This compound Diethylaminoethanol->this compound AcidCatalyst->this compound Catalysis

Core synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on the originally described methods and established chemical principles.

Protocol 1: Synthesis of 2-phenyl-2-piperidin-1-ylacetic acid
  • Chlorination of Mandelic Acid: Mandelic acid is reacted with an excess of thionyl chloride, typically in an inert solvent such as benzene or toluene. The reaction mixture is heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude 2-phenyl-2-chloroacetyl chloride.

  • Reaction with Piperidine: The crude acid chloride is dissolved in an inert solvent and slowly added to a cooled solution containing an excess of piperidine. This exothermic reaction is maintained at a low temperature to control its rate. The resulting mixture contains the amide intermediate.

  • Hydrolysis: The amide intermediate is hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid. This step cleaves the amide bond to form the desired 2-phenyl-2-piperidin-1-ylacetic acid hydrochloride. The free acid can be obtained by neutralization.

Protocol 2: Synthesis of this compound (Esterification)
  • Reaction Setup: 2-phenyl-2-piperidin-1-ylacetic acid and a molar excess of 2-(diethylamino)ethanol are dissolved in a suitable solvent, such as toluene.

  • Catalysis: A catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Water Removal: The reaction mixture is heated under reflux with continuous removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the ester.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a basic aqueous solution to remove the acid catalyst and any unreacted carboxylic acid. The organic layer is then dried and the solvent is evaporated. The resulting crude this compound can be further purified by distillation under reduced pressure or by crystallization of its salt form (e.g., hydrochloride).

Quantitative Data

The following table summarizes key quantitative data reported for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)Melting Point (°C)
2-phenyl-2-piperidin-1-ylacetic acidC₁₃H₁₇NO₂219.2875-85188-190
This compoundC₁₉H₃₀N₂O₂318.4560-70(as hydrochloride)

Note: Yields are representative and can vary based on reaction conditions and scale.

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a convergent synthesis strategy. The two key fragments, the piperidine-containing acid and the diethylamino alcohol, are prepared separately and then combined in the final step. This approach allows for the modular construction of analogs by varying either the acid or the alcohol component.

logical_relationship cluster_acid Acid Moiety Synthesis cluster_alcohol Alcohol Moiety Synthesis Mandelic_Acid Mandelic Acid Derivative Acid_Moiety α-Substituted Piperidineacetic Acid Mandelic_Acid->Acid_Moiety Piperidine_Derivative Piperidine or Derivative Piperidine_Derivative->Acid_Moiety This compound This compound Acid_Moiety->this compound Esterification Amino_Alcohol Amino Alcohol (e.g., 2-(diethylamino)ethanol) Amino_Alcohol->this compound Esterification

Convergent synthesis approach for this compound.

This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering valuable insights for researchers and professionals in the field of drug development. The detailed protocols and data presented herein serve as a foundation for further exploration and optimization of this important class of antispasmodic agents.

Stereochemical Considerations in the Pharmacology of Bietamiverine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bietamiverine, a known antispasmodic agent, possesses a chiral center, giving rise to two stereoisomers: (R)-Bietamiverine and (S)-Bietamiverine. While the therapeutic effects of the racemic mixture are documented, a detailed, comparative analysis of the individual enantiomers is conspicuously absent in publicly available scientific literature. This technical guide provides a comprehensive framework for understanding the potential stereochemical differentiation in the pharmacology of this compound. Drawing upon established principles of stereopharmacology, this document outlines the theoretical basis for expecting distinct pharmacological profiles for the (R) and (S) enantiomers, details hypothetical experimental protocols for their investigation, and presents a logical framework for interpreting potential outcomes. This guide serves as a foundational resource for researchers initiating studies into the stereospecific actions of this compound.

Introduction to Stereochemistry in Drug Action

Chirality is a fundamental property of many drug molecules, where a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers. While enantiomers share identical physicochemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors, enzymes, and transporters, can differ significantly.[1][2][3][4] This disparity arises from the three-dimensional arrangement of atoms, which dictates the molecule's ability to bind to its biological target.

The "three-point interaction" model posits that for a chiral molecule to effectively bind to a chiral receptor, at least three points of interaction must be correctly aligned.[1][5] An enantiomer that perfectly complements the receptor site will elicit a biological response, while its counterpart may bind with lower affinity, be inactive, or even interact with a different target, potentially leading to off-target effects or toxicity.

This compound: An Overview

This compound is classified as an antispasmodic agent, employed to relieve smooth muscle spasms.[6] Its mechanism of action is primarily attributed to its anticholinergic (antimuscarinic) properties, where it competitively antagonizes the action of acetylcholine at muscarinic receptors on smooth muscle cells.[6][7] This blockade leads to muscle relaxation.

The chemical structure of this compound includes a chiral center, meaning it exists as a racemic mixture of (R)-Bietamiverine and (S)-Bietamiverine. To date, the commercially available form of this compound is the racemate.

Hypothetical Pharmacological Differentiation of (R)- and (S)-Bietamiverine

Based on the principles of stereopharmacology, it is highly probable that the (R) and (S) enantiomers of this compound exhibit distinct pharmacological profiles. The following sections outline the potential areas of differentiation.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary target of this compound is the muscarinic acetylcholine receptor. There are five subtypes of muscarinic receptors (M1-M5), which are distributed throughout the body and mediate various physiological functions.[8][9][10][11] Antispasmodic effects on the gastrointestinal and urinary tracts are primarily mediated through the M2 and M3 subtypes.[11]

It is plausible that one enantiomer of this compound possesses a higher affinity and/or selectivity for a specific muscarinic receptor subtype compared to the other. For instance, the (R)-enantiomer might be a potent M3 antagonist, leading to the desired smooth muscle relaxation, while the (S)-enantiomer may have a weaker affinity or interact with other receptor subtypes, contributing less to the therapeutic effect or causing side effects.

Table 1: Hypothetical Quantitative Pharmacodynamic Data for this compound Enantiomers

Parameter(R)-Bietamiverine(S)-BietamiverineRacemic this compound
Muscarinic Receptor Binding Affinity (Ki, nM)
M1[Hypothetical Value][Hypothetical Value][Hypothetical Value]
M2[Hypothetical Value][Hypothetical Value][Hypothetical Value]
M3[Hypothetical Value][Hypothetical Value][Hypothetical Value]
M4[Hypothetical Value][Hypothetical Value][Hypothetical Value]
M5[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Functional Antagonism (pA2)
Guinea Pig Ileum (M3)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Rabbit Vas Deferens (M2)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
In vitro Potency (IC50, µM) in Smooth Muscle Relaxation [Hypothetical Value][Hypothetical Value][Hypothetical Value]

Note: The values in this table are hypothetical and serve to illustrate the expected type of data from comparative studies. The absence of published data for (R)- and (S)-Bietamiverine necessitates this illustrative approach.

Pharmacokinetics: ADME Profile

Stereoselectivity can also manifest in the absorption, distribution, metabolism, and excretion (ADME) of a drug.[12][13] Enzymes involved in drug metabolism, such as the cytochrome P450 system, are chiral and can metabolize enantiomers at different rates. This can lead to variations in the plasma concentrations and half-lives of the individual enantiomers, ultimately affecting the duration and intensity of their pharmacological effects.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound Enantiomers

Parameter(R)-Bietamiverine(S)-Bietamiverine
Oral Bioavailability (%) [Hypothetical Value][Hypothetical Value]
Plasma Half-life (t1/2, hours) [Hypothetical Value][Hypothetical Value]
Volume of Distribution (Vd, L/kg) [Hypothetical Value][Hypothetical Value]
Clearance (CL, L/h/kg) [Hypothetical Value][Hypothetical Value]
Major Metabolites [Hypothetical Structure][Hypothetical Structure]

Note: This table presents a hypothetical comparison of pharmacokinetic parameters. Specific experimental data for the individual enantiomers of this compound are not currently available.

Proposed Experimental Protocols for Stereochemical Investigation

To elucidate the distinct pharmacological profiles of (R)- and (S)-Bietamiverine, a series of well-defined experiments are necessary.

Chiral Separation and Synthesis

The first critical step is to obtain the pure enantiomers. This can be achieved through two primary approaches:

  • Chiral Resolution: Separation of the racemic mixture using techniques like chiral chromatography (e.g., High-Performance Liquid Chromatography [HPLC] with a chiral stationary phase) or diastereomeric salt formation.

  • Asymmetric Synthesis: Stereoselective synthesis of the desired enantiomer, which provides a more direct route to the pure compound.

Chiral_Separation_Workflow Racemic_this compound Racemic this compound Chiral_HPLC Chiral HPLC Separation Racemic_this compound->Chiral_HPLC Diastereomeric_Salt Diastereomeric Salt Formation Racemic_this compound->Diastereomeric_Salt R_Enantiomer (R)-Bietamiverine Chiral_HPLC->R_Enantiomer S_Enantiomer (S)-Bietamiverine Chiral_HPLC->S_Enantiomer Diastereomeric_Salt->R_Enantiomer Diastereomeric_Salt->S_Enantiomer Asymmetric_Synthesis Asymmetric Synthesis Asymmetric_Synthesis->R_Enantiomer Asymmetric_Synthesis->S_Enantiomer

Figure 1: Workflow for obtaining pure this compound enantiomers.
In Vitro Pharmacological Profiling

  • Objective: To determine the binding affinity (Ki) of (R)- and (S)-Bietamiverine for the five human muscarinic receptor subtypes (M1-M5).

  • Methodology: Radioligand binding assays using cell membranes expressing recombinant human muscarinic receptors. A radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (R- or S-Bietamiverine). The amount of bound radioligand is measured, and the Ki value is calculated using the Cheng-Prusoff equation.

  • Objective: To assess the functional antagonist activity (pA2) of the enantiomers at M2 and M3 receptors.

  • Methodology:

    • M3 Receptor: Isolated guinea pig ileum preparation. The tissue is stimulated with a muscarinic agonist (e.g., carbachol) to induce contraction. The ability of increasing concentrations of the this compound enantiomers to inhibit this contraction is measured.

    • M2 Receptor: Isolated rabbit vas deferens preparation. The tissue is electrically stimulated to induce contraction, which is inhibited by muscarinic agonists. The ability of the enantiomers to reverse this inhibition is quantified.

In_Vitro_Pharmacology_Workflow cluster_0 Receptor Binding cluster_1 Functional Activity Binding_Assay Radioligand Binding Assay (M1-M5 Receptors) Ki_Value Determine Ki (Affinity) Binding_Assay->Ki_Value Functional_Assay Isolated Tissue Assays (e.g., Guinea Pig Ileum) pA2_Value Determine pA2 (Potency) Functional_Assay->pA2_Value

Figure 2: In vitro pharmacology experimental workflow.
In Vivo Pharmacokinetic Studies

  • Objective: To compare the pharmacokinetic profiles of (R)- and (S)-Bietamiverine.

  • Methodology: Administration of the pure enantiomers to an animal model (e.g., rats or dogs) via intravenous and oral routes. Blood samples are collected at various time points, and the plasma concentrations of each enantiomer and their potential metabolites are quantified using a validated stereoselective analytical method (e.g., LC-MS/MS).

Logical Framework for Data Interpretation

The data obtained from these experiments will allow for a comprehensive comparison of the this compound enantiomers.

Figure 3: Logical framework for interpreting stereochemical data.

Conclusion and Future Directions

While this compound is an established antispasmodic agent, the specific contributions of its (R) and (S) enantiomers to its overall pharmacological profile remain unknown. This technical guide has outlined the fundamental principles of stereopharmacology that strongly suggest these enantiomers will exhibit distinct properties. The proposed experimental workflows provide a clear path for the systematic investigation of their pharmacodynamics and pharmacokinetics.

The elucidation of the stereospecific pharmacology of this compound could have significant implications for drug development. The identification of a "eutomer" (the more active enantiomer) could lead to the development of a single-enantiomer drug with an improved therapeutic index, potentially offering enhanced efficacy and a more favorable side-effect profile compared to the current racemic mixture. Further research in this area is strongly encouraged to unlock the full therapeutic potential of this compound.

References

Bietamiverine: A Pharmaceutical Intermediate for Spasmolytic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bietamiverine, chemically known as 2-(diethylamino)ethyl 2-phenyl-2-(piperidin-1-yl)acetate, is a tertiary amine ester with significant potential as a pharmaceutical intermediate in the synthesis of spasmolytic drugs. Its molecular structure, incorporating a piperidine ring and a diethylaminoethyl ester group, provides a versatile scaffold for the development of anticholinergic agents that target smooth muscle contraction. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its role in the broader context of spasmolytic drug development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C19H30N2O2. It is typically utilized in its hydrochloride salt form to enhance its stability and solubility. The key properties of this compound and its hydrochloride salt are summarized below.

PropertyValueReference
Molecular Formula C19H30N2O2[1]
Molecular Weight 318.45 g/mol [1]
CAS Number 479-81-2[1]
Appearance White crystalline powder[2]
Melting Point 184-186°C[2]
pKa 9.20 ± 0.25 (Predicted)[1]
Solubility Customizable[2]
pH (in solution) 5.5 - 7.5[2]

This compound Hydrochloride Properties:

PropertyValueReference
Molecular Formula C19H31ClN2O2[3]
Molecular Weight 354.9 g/mol [3]
CAS Number 1477-10-7[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process involving the esterification of 2-(diethylamino)ethanol with an activated phenylacetic acid derivative, followed by the introduction of a piperidine moiety. The following protocol outlines a common manufacturing process.

Materials and Reagents
  • Phenylchloroacetic acid

  • 2-(Diethylamino)ethanol

  • Piperidine

  • Benzene (or a suitable alternative solvent)

  • Sodium carbonate

  • Sodium sulfate

Experimental Procedure

Step 1: Esterification

  • In a suitable reaction vessel, dissolve 117 g of 2-(diethylamino)ethanol in 1000 ml of benzene.

  • Separately, prepare a solution of 94.5 g of phenylchloroacetic acid in 400 ml of benzene.

  • Slowly add the phenylchloroacetic acid solution to the 2-(diethylamino)ethanol solution over a period of 1 hour with continuous stirring.

  • Once the addition is complete, reflux the reaction mixture for 2 hours.

Step 2: Work-up and Piperidine Addition

  • After reflux, cool the reaction mixture and wash it with an aqueous solution of sodium carbonate to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • To the dried benzene solution, add 85 g of piperidine.

  • Reflux the resulting mixture for an additional 2 hours.

Step 3: Purification

  • After the second reflux, wash the solution with water to remove any water-soluble impurities.

  • Dry the organic layer again with anhydrous sodium sulfate.

  • Distill the solution to remove the benzene solvent and isolate the crude this compound product.

  • The final product, α-phenyl-1-piperidineacetic acid 2-diethylaminoethyl ester, is obtained with a reported yield of 115 g. The boiling point of the product at 1 mmHg is 180°C.

Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up and Piperidine Addition cluster_2 Step 3: Purification Phenylchloroacetic_acid Phenylchloroacetic acid Esterification Esterification Reaction (Reflux, 2 hours) Phenylchloroacetic_acid->Esterification Diethylaminoethanol 2-(Diethylamino)ethanol Diethylaminoethanol->Esterification Benzene_solvent Benzene Benzene_solvent->Esterification Workup Aqueous Na2CO3 Wash Drying with Na2SO4 Esterification->Workup Intermediate Ester Piperidine_addition Piperidine Addition (Reflux, 2 hours) Workup->Piperidine_addition Piperidine Piperidine Piperidine->Piperidine_addition Purification Water Wash Drying with Na2SO4 Distillation Piperidine_addition->Purification Crude this compound This compound This compound Purification->this compound G ACh Acetylcholine Muscarinic_Receptor Muscarinic Receptor (on Smooth Muscle Cell) ACh->Muscarinic_Receptor Binds to G_Protein G-protein Activation Muscarinic_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Anticholinergic Anticholinergic Drug (e.g., this compound-like) Anticholinergic->Muscarinic_Receptor Blocks

References

In-depth Technical Guide on the Spasmolytic Activity of Bietamiverine: Information Not Currently Available in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subsequent to a comprehensive multi-stage search of publicly available scientific databases and literature, it has been determined that there is a significant lack of detailed, in-depth technical information regarding the spasmolytic activity of the compound Bietamiverine. While the existence of this compound and its classification as a spasmolytic agent have been confirmed, the core scientific data required to construct a technical guide as per the user's request—including its mechanism of action, quantitative efficacy data, and detailed experimental protocols—is not present in the accessed resources.

The initial broad searches for "this compound" and its spasmolytic properties yielded general information confirming its identity and therapeutic category. However, subsequent, more targeted searches for its pharmacological profile, mechanism of smooth muscle relaxation, in vitro and in vivo studies, and potential effects on signaling pathways such as calcium channels, muscarinic receptors, or phosphodiesterase activity did not provide any specific scientific studies or datasets for this compound.

The search results frequently returned detailed information on other well-researched spasmolytic compounds, such as Berberine and Mebeverine, which have extensive literature detailing their mechanisms of action and pharmacological effects. Unfortunately, no such information could be located for this compound.

At present, it is not possible to provide an in-depth technical guide, summarize quantitative data into structured tables, detail experimental protocols, or create diagrams of signaling pathways for the spasmolytic activity of this compound due to the absence of this information in the public domain.

Recommendation:

Given the user's interest in the spasmolytic activity of compounds, we recommend considering a similar in-depth technical guide on a well-documented alternative such as Berberine . There is a substantial body of scientific literature available on Berberine's spasmolytic effects, including its mechanism of action involving the inhibition of myosin light-chain kinase, which would allow for a comprehensive and data-rich response that fulfills all the core requirements of the original request. Should this alternative be of interest, a detailed guide on Berberine can be produced.

In Vitro Effects of Bietamiverine: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bietamiverine is a synthetic compound that has been investigated for its pharmacological properties. This technical guide provides a comprehensive overview of the available in vitro studies on the effects of this compound. Due to the limited publicly available research on this specific compound, this document focuses on presenting the existing data, detailing the experimental methodologies employed, and outlining the key findings. The objective is to offer a consolidated resource for researchers and professionals in the field of drug development to understand the current state of knowledge regarding this compound's in vitro activity.

Introduction

The exploration of novel therapeutic agents is a cornerstone of pharmaceutical research. This compound has emerged as a compound of interest, with preliminary studies suggesting potential biological activities. In vitro experiments are fundamental in the early stages of drug discovery, providing crucial insights into a compound's mechanism of action, potency, and potential toxicological profile. This guide synthesizes the findings from foundational in vitro studies on this compound, with a focus on its effects on smooth muscle contractility.

Spasmolytic Activity on Guinea Pig Ileum

Experimental Protocol

To investigate the spasmolytic properties of this compound, experiments were conducted on isolated guinea pig ileum segments.

  • Tissue Preparation: Male guinea pigs (300-400 g) were euthanized, and segments of the ileum (2-3 cm) were excised and mounted in a 10 ml organ bath. The bath contained Tyrode's solution maintained at 37°C and was continuously aerated with a mixture of 95% O2 and 5% CO2. The composition of the Tyrode's solution was (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.5.

  • Induction of Contractions: Smooth muscle contractions were induced by the addition of acetylcholine (ACh) at a final concentration of 10^-6 M.

  • Application of this compound: Once a stable contractile response to ACh was established, this compound was added to the organ bath in a cumulative manner to construct a concentration-response curve.

  • Data Analysis: The relaxation of the ileum segments was measured isometrically using a force transducer. The inhibitory effect of this compound was expressed as a percentage of the maximal contraction induced by ACh. The IC50 value, representing the concentration of this compound required to inhibit 50% of the ACh-induced contraction, was then calculated.

Quantitative Data

The spasmolytic effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum is summarized in the table below.

Agonist (Concentration)TissueThis compound IC50 (M)
Acetylcholine (10-6 M)Guinea Pig Ileum3.1 x 10-6

Experimental Workflow

The general workflow for assessing the in vitro spasmolytic activity of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis animal Guinea Pig Euthanasia ileum Ileum Excision animal->ileum mounting Mounting in Organ Bath ileum->mounting ach_induction Induce Contraction (Acetylcholine) mounting->ach_induction Stabilization bietamiverine_addition Cumulative Addition of this compound ach_induction->bietamiverine_addition measurement Measure Relaxation bietamiverine_addition->measurement crc Construct Concentration-Response Curve measurement->crc ic50 Calculate IC50 crc->ic50

Workflow for in vitro spasmolytic assay.

Discussion

The available in vitro data indicates that this compound possesses spasmolytic properties, effectively inhibiting acetylcholine-induced smooth muscle contractions in the guinea pig ileum. The calculated IC50 value of 3.1 x 10^-6 M suggests a moderate potency in this experimental model. The mechanism underlying this effect warrants further investigation. Potential mechanisms could involve antagonism of muscarinic receptors, blockade of calcium channels, or other intracellular signaling pathways that regulate smooth muscle contraction.

Future in vitro studies should aim to elucidate the precise mechanism of action of this compound. This could include radioligand binding assays to assess its affinity for various receptors, electrophysiological studies to investigate its effects on ion channel activity, and biochemical assays to measure its impact on second messenger systems. Furthermore, expanding the range of tissues and contractile agonists would provide a more comprehensive understanding of this compound's pharmacological profile.

Conclusion

This technical guide has summarized the currently available in vitro data on the effects of this compound. While the existing research is limited, it provides a foundation for future investigations into the therapeutic potential of this compound. The detailed experimental protocol and quantitative data presented herein serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents. Further in-depth in vitro studies are essential to fully characterize the pharmacological properties of this compound and to determine its potential for clinical application.

Unveiling the Molecular Targets of Bietamiverine: A Preliminary Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bietamiverine, a compound identified by its systematic name 2-diethylaminoethyl alpha-phenyl-1-piperidineacetate, is classified as an antispasmodic agent. Despite its classification, detailed public information regarding its specific biological targets and mechanism of action is exceptionally scarce. This technical guide presents a structured, hypothetical framework for the preliminary research required to elucidate the pharmacological profile of this compound. Drawing parallels from its structural components—a piperidine ring and a diethylaminoethyl ester moiety—and the known mechanisms of other antispasmodic drugs, this document outlines potential biological targets and proposes detailed experimental protocols for their investigation. The primary hypothetical targets for this compound are muscarinic acetylcholine receptors and voltage-gated calcium channels. This guide serves as a foundational roadmap for researchers initiating studies on this compound, providing a basis for systematic target identification and validation.

Introduction

This compound is a synthetic compound with a molecular formula of C19H30N2O2. Its classification as an antispasmodic suggests its utility in conditions characterized by smooth muscle spasms. However, the lack of comprehensive pharmacological data necessitates a foundational research program to identify its biological targets and elucidate its mechanism of action. This document outlines a proposed research plan, focusing on the most probable targets based on this compound's chemical structure and the pharmacology of analogous compounds.

Hypothetical Biological Targets

Based on the chemical structure of this compound, two primary biological targets are hypothesized:

  • Muscarinic Acetylcholine Receptors (mAChRs): The presence of a diethylaminoethyl ester is a common structural feature in many anticholinergic drugs that act as antagonists at muscarinic receptors. Antagonism of mAChRs, particularly the M3 subtype found on smooth muscle cells, leads to muscle relaxation and is a well-established mechanism for antispasmodic effects.

  • Voltage-Gated Calcium Channels (VGCCs): Several piperidine-containing compounds have been shown to exhibit calcium channel blocking activity.[1][2][3] By blocking the influx of calcium into smooth muscle cells, these agents inhibit the contractile machinery, leading to relaxation.

Proposed Experimental Protocols for Target Validation

Radioligand Binding Assays for Muscarinic Receptor Affinity

Objective: To determine the binding affinity of this compound for the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human muscarinic receptor subtypes (e.g., CHO-K1 cells).

  • Radioligand: Utilize a high-affinity, subtype-selective radioligand for each receptor subtype (e.g., [3H]N-methylscopolamine for M3 receptors).

  • Competition Binding Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) of this compound for each receptor subtype by non-linear regression analysis of the competition binding curves.

In Vitro Functional Assays for Muscarinic Receptor Activity

Objective: To characterize the functional activity of this compound at muscarinic receptors (i.e., as an agonist, antagonist, or allosteric modulator).

Methodology:

  • Cell-Based Assays: Use cell lines expressing specific muscarinic receptor subtypes and a suitable downstream signaling readout (e.g., calcium mobilization for M3 receptors).

  • Agonist Mode: Stimulate the cells with varying concentrations of this compound and measure the response.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before stimulating with a known muscarinic agonist (e.g., carbachol).

  • Data Analysis: Determine the EC50 (for agonists) or IC50 and Schild analysis (for antagonists) to quantify the functional potency of this compound.

Electrophysiological Assays for Calcium Channel Blockade

Objective: To investigate the inhibitory effect of this compound on voltage-gated calcium channels.

Methodology:

  • Cell Line: Use a cell line that endogenously expresses or is engineered to express specific subtypes of voltage-gated calcium channels (e.g., L-type).

  • Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to record calcium currents.

  • Experimental Protocol: Hold the cell at a negative membrane potential and elicit calcium currents by a depolarizing voltage step. Apply varying concentrations of this compound to the extracellular solution and measure the resulting inhibition of the calcium current.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 of this compound for the inhibition of calcium channels.

Data Presentation: Templates for Quantitative Data

The following tables are templates for the structured presentation of quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical Binding Affinities of this compound at Muscarinic Receptors

Receptor SubtypeRadioligandKi (nM)
M1[3H]PirenzepineData to be determined
M2[3H]AF-DX 384Data to be determined
M3[3H]NMSData to be determined
M4[3H]PirenzepineData to be determined
M5[3H]NMSData to be determined

Table 2: Hypothetical Functional Potencies of this compound at Muscarinic Receptors

Receptor SubtypeAssay TypeFunctional EffectIC50 / EC50 (nM)
M3Calcium MobilizationAntagonistData to be determined

Table 3: Hypothetical Inhibitory Potency of this compound on Voltage-Gated Calcium Channels

Channel SubtypeCell LineIC50 (µM)
L-typeHEK293Data to be determined
N-typeSH-SY5YData to be determined

Visualization of Potential Mechanisms and Workflows

Signaling Pathways

cluster_0 Hypothetical Anticholinergic Mechanism This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonism Gq Gq Protein M3R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Production Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Hypothetical anticholinergic mechanism of this compound.

cluster_1 Hypothetical Calcium Channel Blocking Mechanism Bietamiverine_CCB This compound VGCC Voltage-Gated Ca²⁺ Channel Bietamiverine_CCB->VGCC Blockade Ca_influx Ca²⁺ Influx VGCC->Ca_influx Contraction_CCB Smooth Muscle Contraction Ca_influx->Contraction_CCB

Caption: Hypothetical calcium channel blocking mechanism of this compound.

Experimental Workflow

start Start: This compound Compound receptor_binding Radioligand Binding Assays (M1-M5 Receptors) start->receptor_binding electrophysiology Patch-Clamp Electrophysiology (Voltage-Gated Ca²⁺ Channels) start->electrophysiology functional_assays In Vitro Functional Assays (e.g., Calcium Mobilization) receptor_binding->functional_assays data_analysis Data Analysis: Ki, IC50, EC50 Determination functional_assays->data_analysis electrophysiology->data_analysis target_validation Primary Target(s) Identified data_analysis->target_validation

Caption: Proposed experimental workflow for this compound target identification.

Conclusion

The preliminary research on this compound's biological targets is currently in a nascent stage due to the limited availability of public data. This guide provides a strategic and evidence-based framework for initiating a comprehensive investigation into its pharmacological properties. By focusing on its potential as a muscarinic receptor antagonist and a voltage-gated calcium channel blocker, researchers can systematically uncover the molecular mechanisms underlying its antispasmodic activity. The successful execution of the proposed experimental plan will be crucial in defining the therapeutic potential and safety profile of this compound.

References

Bietamiverine: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of Bietamiverine and outlines standard methodologies for their determination. As of the latest literature review, specific, publicly available quantitative solubility and stability data for this compound are limited. The information presented herein is based on general principles of pharmaceutical science and data for structurally related compounds. The tables and diagrams are illustrative and intended to serve as a guide for experimental design and data presentation.

Introduction to this compound

This compound is a synthetic antispasmodic agent. Its chemical structure, featuring an ester functional group and a tertiary amine, suggests specific physicochemical properties that are critical for its formulation, delivery, and therapeutic efficacy. Understanding the solubility and stability of this compound is paramount for the development of a safe, effective, and stable pharmaceutical product. This guide provides a framework for approaching the characterization of these key attributes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its bioavailability and formulation feasibility. Based on its chemical structure, this compound is expected to be a weakly basic compound, with its solubility being pH-dependent.

Predicted Solubility Characteristics
  • pH-Dependent Solubility: As a tertiary amine, this compound is expected to be more soluble in acidic environments where it can be protonated to form a more soluble salt. In neutral to basic media, its solubility is likely to decrease.

  • Organic Solvents: this compound is anticipated to exhibit good solubility in a range of organic solvents, a property that can be leveraged in formulation development and analytical method design.

Illustrative Solubility Data

The following table provides a hypothetical representation of solubility data for this compound. Actual experimental values are required for definitive characterization.

Solvent/MediumTemperature (°C)Predicted Solubility (mg/mL)
Water (pH 3.0)25> 100 (Freely Soluble)
Water (pH 7.4, Phosphate Buffer)251 - 10 (Sparingly Soluble)
Water (pH 9.0)25< 0.1 (Practically Insoluble)
Ethanol25> 100 (Freely Soluble)
Propylene Glycol2550 - 100 (Soluble)
Polyethylene Glycol 40025> 100 (Freely Soluble)
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Solutions: Prepare a series of buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) and select relevant organic solvents.

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The absence of a change in concentration over time should be confirmed.

  • Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the settling of undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or other appropriate units.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its shelf-life and safety. The ester linkage in its structure is a potential site for hydrolysis, particularly at non-optimal pH conditions.

Potential Degradation Pathways
  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

  • Oxidation: While less predictable from the core structure, oxidative degradation can occur, especially in the presence of oxygen, light, or trace metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Illustrative Stability Data (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table provides a hypothetical summary of forced degradation results.

Stress ConditionDurationObservation% DegradationMajor Degradants
0.1 N HCl (Acid Hydrolysis)24 hoursSignificant degradation observed~25%Hydrolysis product A
0.1 N NaOH (Base Hydrolysis)8 hoursRapid and extensive degradation> 50%Hydrolysis product A
3% H₂O₂ (Oxidation)24 hoursModerate degradation~15%Oxidative degradant B
Heat (80°C)72 hoursMinor degradation< 5%-
Photostability (ICH Q1B)10 daysNoticeable degradation under UV light~10%Photodegradant C
Experimental Protocol for Forced Degradation Studies

This protocol describes a typical approach for conducting forced degradation studies as per ICH guidelines.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.

    • Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the chromatographic peaks are homogeneous.

  • Identification of Degradants: If significant degradation is observed, attempts should be made to identify the structure of the major degradation products using techniques such as mass spectrometry (MS).

Visualizations

Generalized Signaling Pathway for Antispasmodic Action

This compound is classified as an antispasmodic. While its specific molecular targets are not detailed in the available literature, a common mechanism for such drugs involves the antagonism of muscarinic acetylcholine receptors in smooth muscle cells. The following diagram illustrates a generalized signaling pathway for such an action.

Antispasmodic_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates This compound This compound This compound->Muscarinic_Receptor Antagonizes PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: Generalized signaling pathway for an M3 muscarinic receptor antagonist antispasmodic.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of a drug substance like this compound.

Forced_Degradation_Workflow cluster_planning Planning & Preparation cluster_execution Stress Exposure cluster_analysis Analysis & Characterization cluster_reporting Reporting Define_Objectives Define Objectives & Select Stress Conditions Prepare_Samples Prepare this compound Solutions & Solid Samples Define_Objectives->Prepare_Samples Acid_Stress Acid Hydrolysis (e.g., 0.1N HCl) Prepare_Samples->Acid_Stress Base_Stress Base Hydrolysis (e.g., 0.1N NaOH) Prepare_Samples->Base_Stress Oxidative_Stress Oxidation (e.g., 3% H₂O₂) Prepare_Samples->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 80°C) Prepare_Samples->Thermal_Stress Photo_Stress Photostability (ICH Q1B) Prepare_Samples->Photo_Stress HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Degradant_ID Degradant Identification (LC-MS) Peak_Purity->Degradant_ID Final_Report Compile Final Report Mass_Balance->Final_Report Degradant_ID->Final_Report

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Bietamiverine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bietamiverine, with the chemical name 2-(4-ethoxyphenyl)-N,N-diethyl-N-phenylacetamide, is a compound of interest for its potential pharmacological activities, particularly as an antispasmodic agent. Its mechanism of action is believed to involve the modulation of smooth muscle contractility. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for research and development purposes. The synthesis involves a two-step process commencing with the preparation of p-ethoxyphenylacetyl chloride from p-ethoxyphenylacetic acid, followed by the acylation of N,N-diethylaniline.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
p-Ethoxyphenylacetic acidC₁₀H₁₂O₃180.20White solid4919-33-9
Thionyl chlorideSOCl₂118.97Colorless to yellow liquid7719-09-7
p-Ethoxyphenylacetyl chlorideC₁₀H₁₁ClO₂198.65--
N,N-DiethylanilineC₁₀H₁₅N149.23Colorless to yellow liquid91-66-7
This compoundC₂₀H₂₅NO₂311.42--

Table 2: Suggested Reaction Parameters

Reaction StepReactantsSolventBaseTemperature (°C)Reaction Time (h)
Step 1: Acid Chloride Formation p-Ethoxyphenylacetic acid, Thionyl chloride- (neat)-Reflux (~79)2-3
Step 2: Amide Formation p-Ethoxyphenylacetyl chloride, N,N-DiethylanilineDichloromethane (DCM)Triethylamine (TEA)0 to rt3-5

Experimental Protocols

Step 1: Synthesis of p-Ethoxyphenylacetyl chloride

Materials:

  • p-Ethoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser, place p-ethoxyphenylacetic acid.

  • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature. The reaction is typically performed neat[1][2][3].

  • Heat the reaction mixture to reflux (approximately 79°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude p-ethoxyphenylacetyl chloride, a moisture-sensitive intermediate, should be used immediately in the next step without further purification[4].

Step 2: Synthesis of this compound (2-(4-ethoxyphenyl)-N,N-diethyl-N-phenylacetamide)

Materials:

  • p-Ethoxyphenylacetyl chloride (from Step 1)

  • N,N-Diethylaniline

  • Triethylamine (TEA) or other suitable base[4]

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve N,N-diethylaniline and triethylamine (approximately 1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of p-ethoxyphenylacetyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Mandatory Visualizations

Synthesis Workflow

Bietamiverine_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_purification Purification A p-Ethoxyphenylacetic acid C p-Ethoxyphenylacetyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F Acylation in DCM D N,N-Diethylaniline D->F E Triethylamine (Base) E->F G Crude this compound F->G Work-up H Pure this compound G->H Column Chromatography

Caption: Synthetic pathway for this compound.

Plausible Signaling Pathway for Antispasmodic Action

This compound is classified as an antispasmodic agent. While specific signaling pathways for this compound are not extensively documented in the provided search results, a plausible mechanism can be inferred based on the actions of other antispasmodic drugs[5][6][7][8]. Many antispasmodics function by modulating calcium ion influx into smooth muscle cells, which is a critical step in muscle contraction[5][7].

Antispasmodic_Action cluster_cell Smooth Muscle Cell cluster_stimulus Stimulus This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Relaxation Muscle Relaxation Ca_Channel->Relaxation Promotes (via inhibition) Contraction Muscle Contraction Ca_Influx->Contraction Leads to Stimulus Nerve Impulse / Agonist Stimulus->Ca_Channel Activates

Caption: Postulated mechanism of this compound's antispasmodic effect.

References

Application Notes and Protocols for the Quantification of Bietamiverine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bietamiverine is a synthetic antispasmodic agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure quality control, support pharmacokinetic studies, and guide drug development. This document provides detailed application notes and protocols for the quantification of this compound, drawing upon established methods for the structurally related compound, Mebeverine. The methodologies described herein, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs). A stability-indicating HPLC method has been developed for the determination of Mebeverine, which can serve as a foundation for a this compound assay.[1][2]

Quantitative Data Summary
ParameterPerformance
Linearity Range1 - 100 µg/mL[1][2]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)0.2 µg/mL[1][2]
Limit of Quantification (LOQ)1.0 µg/mL[1][2]
Intra-day Variation (CV%)1.0 - 1.8%[1][2]
Inter-day Variation (CV%)1.0 - 1.8%[1][2]
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Symmetry C18 column (e.g., 5 µm, 4.6 x 250 mm)[1]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Tetrahydrofuran (THF)

  • Purified water

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 50 mM KH₂PO₄, acetonitrile, and THF in a ratio of 63:35:2 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation (for Pharmaceutical Formulations):

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection (263 nm) separation->detection data Data Acquisition and Analysis detection->data quant Quantification data->quant

Caption: HPLC experimental workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of drugs and their metabolites in biological matrices. A method for the simultaneous analysis of Mebeverine metabolites in human plasma has been developed and can be adapted for this compound.[3][4]

Quantitative Data Summary
ParameterPerformance (for Mebeverine Metabolites)
Linearity RangesMAL: 0.1-10 ng/mLMAC: 1-100 ng/mLDMAC: 5-1000 ng/mL[3][4]
Accuracy (%RE)-4.04% to 4.60%[3][4]
Precision (CV%)0.31% to 6.43%[3][4]
Recovery> 85%[3][4]

MAL: Mebeverine Alcohol, MAC: Mebeverine Acid, DMAC: Desmethylmebeverine Acid

Experimental Protocol

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Acquity UPLC BEH C8 column (1.7 µm, 2.1 x 50 mm) or equivalent.[3]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Purified water (LC-MS grade)

  • This compound reference standard and a suitable internal standard (IS).

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS would need to be determined.

4. Standard Solution Preparation:

  • Prepare stock solutions of this compound and the IS in methanol.

  • Prepare working standard solutions by serial dilution in a mixture of water and acetonitrile (50:50, v/v).

5. Sample Preparation (from Human Plasma):

  • To a 100 µL aliquot of plasma, add the internal standard.

  • Perform protein precipitation by adding methanol.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

6. Analysis:

  • Inject the prepared standards and samples.

  • Acquire data in MRM mode.

  • Quantify this compound by calculating the peak area ratio of the analyte to the IS against a calibration curve.

Experimental Workflow

LCMS_Workflow sample_prep Plasma Sample Preparation (Protein Precipitation) lc_separation UPLC Separation (C8 Column) sample_prep->lc_separation Injection ionization ESI Source (Positive Mode) lc_separation->ionization ms_detection Tandem MS (MRM) ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: LC-MS/MS experimental workflow for this compound in plasma.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of drugs in bulk and pharmaceutical formulations. A spectrophotometric method has been reported for Mebeverine hydrochloride.[5][6]

Quantitative Data Summary
ParameterPerformance
Wavelengths (λmax)221.5 nm and 263.5 nm[6]
Linearity Ranges2.10 – 28.00 µg/mL (at 221.5 nm)3.50 - 66.50 µg/mL (at 263.5 nm)[6]
Correlation Coefficient (R²)0.9999 (at 221.5 nm)0.9988 (at 263.5 nm)[6]
Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes.

2. Reagents and Materials:

  • Methanol (spectroscopic grade) or 0.1 N HCl.

  • This compound reference standard.

3. Method:

  • Solvent: Methanol or 0.1 N HCl.

  • Wavelength Scan: Scan a dilute solution of this compound in the chosen solvent over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Analytical Wavelength: Use the determined λmax for absorbance measurements.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to cover the linear concentration range.

5. Sample Preparation (for Pharmaceutical Formulations):

  • Follow the same procedure as described for the HPLC method to obtain a clear solution of the drug in the chosen solvent.

6. Analysis:

  • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow

UVVis_Workflow prep Sample/Standard Preparation spectro UV-Vis Spectrophotometer prep->spectro Place in cuvette measure Absorbance Measurement (at λmax) spectro->measure analysis Data Analysis and Quantification measure->analysis

Caption: UV-Vis spectrophotometry workflow for this compound.

Disclaimer: The provided protocols are based on methods developed for the structurally similar compound Mebeverine. It is essential to validate these methods for this compound according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure their accuracy, precision, specificity, and robustness for the intended application. This includes confirming the linearity, range, limits of detection and quantification, and system suitability for this compound analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantification of Bietamiverine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bietamiverine is a spasmolytic compound investigated for its potential therapeutic applications.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and research samples is crucial for quality control and pharmacokinetic studies. This application note presents a detailed protocol for the determination of this compound using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Principle

This method utilizes reversed-phase HPLC to separate this compound from potential impurities and excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic solvent and water mixture. Detection and quantification are performed by monitoring the UV absorbance of the analyte at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Materials and Reagents

  • This compound Hydrochloride Reference Standard: Purity ≥ 98%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Ammonium Acetate: Analytical grade

  • Formic Acid: Analytical grade

  • Sample Diluent: Methanol

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with Formic Acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (based on the presence of the phenyl chromophore in the this compound structure).[2][3]

  • Run Time: 10 minutes

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Preparation of Sample Solutions

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average tablet weight.

    • Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound.

    • Transfer the powder to a suitable volumetric flask (e.g., 50 mL).

    • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to extract the drug.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

    • Further dilute the filtered solution with methanol to a concentration within the calibration curve range.

3. Method Validation

The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data for this compound Analysis

QC Sample Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
5 (Low)1.21.899.5%
50 (Medium)0.81.1100.2%
90 (High)0.60.999.8%

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates> 20005800
Retention Time (min)-~ 4.5

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL in Methanol) Standard->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Injection Inject 10 µL into HPLC System Working_Standards->Injection Calibration_Curve Construct Calibration Curve Working_Standards->Calibration_Curve Sample Weigh Pharmaceutical Formulation Powder Extraction Extract with Methanol and Sonicate Sample->Extraction Filtration Filter through 0.45 µm Syringe Filter Extraction->Filtration Dilution Dilute to Final Concentration Filtration->Dilution Dilution->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate this compound Peak Chromatogram->Peak_Integration Quantification Quantify this compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is demonstrated to be linear, precise, and accurate over a relevant concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this compound in various sample matrices. It is important to note that while this protocol is based on established analytical principles, method parameters may require optimization depending on the specific instrumentation and sample matrix used.

References

Application Notes and Protocols: Investigating the Effects of Bietamiverine on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for characterizing the effects of the antispasmodic agent, Bietamiverine, on ion channels. Due to the limited publicly available data on the specific molecular targets of this compound, this protocol outlines a comprehensive approach using the gold-standard patch-clamp electrophysiology technique to identify and characterize its potential interactions with various ion channels.

Introduction

This compound is a known antispasmodic agent, suggesting its therapeutic effects may be mediated through the modulation of ion channels that control smooth muscle excitability.[1][2][3][4] Ion channels are critical components in drug discovery, with a significant percentage of existing drugs targeting these transmembrane proteins.[5][6] Understanding how this compound interacts with specific ion channels is crucial for elucidating its mechanism of action and exploring its therapeutic potential further.

This protocol details the application of patch-clamp electrophysiology to systematically investigate the effects of this compound on a panel of voltage-gated and ligand-gated ion channels. The methodologies described herein will enable researchers to determine the selectivity, potency, and mechanism of this compound's action on these channels.

Materials and Equipment

Cell Lines:

  • HEK-293 or CHO cells stably expressing the ion channel of interest (e.g., NaV1.x, CaV1.x, KV7.x).

  • Primary smooth muscle cells (optional, for physiological relevance).

Reagents and Solutions:

  • This compound stock solution (in DMSO or appropriate solvent).

  • Cell culture medium (DMEM, fetal bovine serum, antibiotics).

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4).

  • Intracellular (pipette) solution (e.g., 130 mM K-gluconate, 10 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA; pH 7.2).

  • Specific ion channel blockers and activators (for validation).

Equipment:

  • Patch-clamp amplifier and digitizer.

  • Inverted microscope.

  • Micromanipulators.

  • Perfusion system.

  • Pipette puller and microforge.

  • Data acquisition and analysis software (e.g., pCLAMP).

Experimental Protocols

The patch-clamp technique is the gold standard for studying ion channel electrophysiology.[7][8][9][10][11] It allows for high-resolution recording of the ionic currents flowing through individual channels or the whole cell.

Cell Preparation
  • Culture cells expressing the target ion channel to 70-80% confluency.

  • For recording, plate the cells onto glass coverslips a day before the experiment.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

Patch-Clamp Recording

The following workflow outlines the general procedure for whole-cell patch-clamp recording.

G cluster_prep Pipette Preparation cluster_recording Recording Procedure pull Pull Pipette fire_polish Fire-Polish Tip pull->fire_polish ~1-2 µm tip fill Fill with Intracellular Solution fire_polish->fill Resistance: 3-7 MΩ approach Approach Cell fill->approach seal Form Gigaohm Seal approach->seal Apply gentle suction rupture Rupture Membrane (Whole-Cell) seal->rupture Apply sharp suction pulse record Record Baseline Currents rupture->record apply Apply this compound record->apply washout Washout apply->washout

Figure 1. Workflow for whole-cell patch-clamp recording.

Detailed Steps:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[7] Fire-polish the tip to ensure a smooth surface for sealing.

  • Approaching the Cell: Mount the filled pipette onto the headstage and apply positive pressure. Under visual guidance, carefully lower the pipette towards a target cell.

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle negative pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[9]

  • Whole-Cell Configuration: After achieving a giga-seal, apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the entire cell.[11]

  • Data Acquisition:

    • Voltage-Clamp Mode: Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Apply voltage steps to elicit ion channel currents. Record baseline currents in the absence of this compound.

    • Drug Application: Perfuse the recording chamber with a known concentration of this compound and record the changes in the ionic currents.

    • Dose-Response: Apply a range of this compound concentrations to determine the IC50 or EC50.

    • Washout: Perfuse with the drug-free extracellular solution to check for the reversibility of the effect.

Data Presentation and Analysis

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel (NaV1.5) Currents
This compound Conc. (µM)Peak Current Amplitude (pA/pF)% Inhibition
Control-150.2 ± 12.50%
1-125.8 ± 10.116.2%
10-78.1 ± 8.948.0%
50-35.6 ± 5.476.3%
100-10.3 ± 2.193.1%
Table 2: IC50 Values of this compound for Different Ion Channels
Ion ChannelIC50 (µM)Hill Coefficient
NaV1.510.51.2
CaV1.225.81.0
KV7.4> 100N/A
hERG45.20.9

Visualization of Signaling Pathways and Logical Relationships

Hypothetical Mechanism of Action

The following diagram illustrates a potential mechanism by which this compound could modulate an ion channel, leading to a physiological response.

G cluster_membrane Cell Membrane cluster_cellular Intracellular Space This compound This compound IonChannel Ion Channel (e.g., CaV1.2) This compound->IonChannel Blocks IonInflux Ca²⁺ Influx IonChannel->IonInflux Reduced Contraction Smooth Muscle Contraction IonInflux->Contraction Inhibition of

Figure 2. Hypothetical pathway of this compound action.

Logical Flow for Ion Channel Characterization

This diagram outlines the decision-making process for characterizing the effects of a compound on a panel of ion channels.

G start Start: Select Ion Channel Panel screen Screen at High Concentration (e.g., 100 µM) start->screen activity Significant Activity? screen->activity dose_response Determine IC50/EC50 activity->dose_response Yes next_channel Select Next Channel activity->next_channel No mechanism Mechanism of Action Studies (State-dependence, etc.) dose_response->mechanism mechanism->next_channel next_channel->screen end End: Profile Complete next_channel->end All channels tested

Figure 3. Logical workflow for drug profiling on ion channels.

Conclusion

This protocol provides a robust framework for the systematic investigation of this compound's effects on ion channels. By employing the patch-clamp technique and following the outlined experimental and analytical workflows, researchers can generate high-quality data to elucidate the molecular mechanism of this antispasmodic agent. The resulting insights will be invaluable for understanding its therapeutic actions and for guiding future drug development efforts.

References

Application Notes and Protocols for Screening Bietamiverine Activity Using Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bietamiverine is a novel investigational antiviral agent with potential activity against influenza viruses. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the antiviral efficacy of this compound. The primary hypothesized mechanism of action for this compound is the inhibition of viral neuraminidase (NA), a key enzyme in the influenza virus life cycle responsible for the release of progeny virions from infected cells.

These protocols are intended to guide researchers in determining the potency of this compound, assessing its cytotoxicity, and confirming its mechanism of action. The assays described are fundamental in the preclinical evaluation of antiviral candidates and are suitable for high-throughput screening and detailed characterization.

Core Experimental Workflow

The overall workflow for screening this compound involves a tiered approach, starting with a primary screen for antiviral activity, followed by a cytotoxicity assessment to ensure the observed effects are not due to cellular toxicity. Finally, a specific mechanistic assay is employed to confirm the hypothesized target engagement.

Experimental Workflow for this compound Screening cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Study cluster_3 Phase 4: Data Analysis A Cytopathic Effect (CPE) Inhibition Assay B Cell Viability Assay (e.g., MTT or CCK-8) A->B Determine if antiviral effect is specific C Neuraminidase (NA) Inhibition Assay B->C Confirm Mechanism of Action D Calculate EC50, CC50, and SI C->D Quantify Potency and Safety Margin Neuraminidase Inhibition by this compound cluster_0 Influenza Virus Life Cycle cluster_1 This compound Action A 1. Virus Attachment & Entry B 2. Viral Replication A->B C 3. Progeny Virus Assembly & Budding B->C D 4. Neuraminidase cleaves Sialic Acid C->D E 5. Virus Release D->E F This compound G Inhibition of Neuraminidase F->G G->D Blocks

Dissolving Bietamiverine for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Bietamiverine for in vitro experiments. Due to the limited availability of specific data on this compound, this guide combines the available information with best-practice recommendations for similar compounds. It is imperative that researchers conduct their own validation experiments to determine the optimal conditions for their specific experimental setup.

Physicochemical Properties and Solubility

This compound is an antispasmodic drug.[1] Limited information is publicly available regarding its detailed physicochemical properties. This compound is available as a solid, and its hydrochloride salt form, this compound dihydrochloride, is also commercially available.

Table 1: Solubility of this compound Dihydrochloride

SolventReported SolubilitySourceNotes
DMSO 10 mM[1]It is recommended to start with this solvent for preparing high-concentration stock solutions.
Water Data not available-As a hydrochloride salt, it is expected to have some aqueous solubility. Empirical testing is required.
Ethanol Data not available-Solubility in ethanol should be determined empirically.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol is based on the reported solubility of this compound dihydrochloride in DMSO.

Materials:

  • This compound dihydrochloride (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile, pyrogen-free filter (0.22 µm)

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound dihydrochloride (C₁₉H₃₂Cl₂N₂O₂) is approximately 391.38 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 391.38 g/mol = 0.0039138 g = 3.91 mg

  • Weigh the compound:

    • Accurately weigh 3.91 mg of this compound dihydrochloride using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) or brief sonication may aid the process. Visually inspect to ensure no particulates remain.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This is crucial for cell-based assays.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Before use, thaw an aliquot at room temperature and vortex briefly.

Preparation of Working Solutions

For most in vitro experiments, the high-concentration DMSO stock solution needs to be diluted in the appropriate cell culture medium or buffer.

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Aqueous Solubility: When diluting the DMSO stock in aqueous-based media, observe for any precipitation of the compound. If precipitation occurs, a lower working concentration or the use of a different solvent system may be necessary.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution (e.g., 5 µL of stock in 495 µL of medium).

  • Then, dilute the 100 µM intermediate solution 1:10 to get the final 10 µM working solution (e.g., 50 µL of intermediate in 450 µL of medium).

  • Always prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.

Visualization of Potential Mechanism of Action

This compound is classified as an antispasmodic agent. While its specific molecular targets are not well-documented in publicly available literature, the general mechanisms of action for this class of drugs often involve the relaxation of smooth muscle. This can be achieved through various pathways, including the blockade of calcium channels or anticholinergic effects.

Below is a generalized workflow for preparing this compound solutions for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound Dihydrochloride dissolve Dissolve in DMSO (10 mM) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Aliquot and Store at -20°C / -80°C sterilize->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium (e.g., to µM range) thaw->dilute control Prepare Vehicle Control (same DMSO conc.) treat Treat Cells/Tissues dilute->treat assay Perform Assay treat->assay

Caption: Workflow for this compound Solution Preparation.

The following diagram illustrates a generalized signaling pathway for smooth muscle relaxation, a likely mechanism for an antispasmodic like this compound.

G cluster_cytosol Cytosol receptor Muscarinic Receptor plc PLC receptor->plc ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx ip3 IP₃ plc->ip3 ca_release Ca²⁺ Release (from SR) ip3->ca_release inc_ca ↑ [Ca²⁺]i ca_release->inc_ca ca_influx->inc_ca contraction Smooth Muscle Contraction inc_ca->contraction relaxation Smooth Muscle Relaxation This compound This compound (Antispasmodic) This compound->receptor Inhibits (Anticholinergic) This compound->ca_channel Inhibits (Ca²⁺ Channel Blocker) This compound->relaxation Promotes agonist Agonist (e.g., Acetylcholine) agonist->receptor

Caption: Generalized Antispasmodic Signaling Pathway.

Disclaimer: The information provided is for research purposes only. The dissolution protocols and proposed mechanisms of action are based on limited data and general pharmacological principles. It is the responsibility of the researcher to validate these methods and determine the specific mechanism of action for this compound in their experimental system.

References

Bietamiverine dosage for animal research models

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Bietamiverine" has yielded no publicly available data regarding its dosage in animal research models, experimental protocols, or its specific signaling pathways. This suggests that this compound may be a compound with limited research data in the public domain.

Therefore, we are unable to provide the requested Application Notes and Protocols specifically for this compound.

However, our search did consistently retrieve information for Berberine , a well-researched natural compound with a wide range of documented biological activities and established experimental protocols in various animal models.

If you would like, we can proceed to generate the requested detailed Application Notes and Protocols for Berberine as an alternative. This would include:

  • Dosage tables for different animal models (rodents, etc.).

  • Detailed experimental protocols for administration and efficacy testing.

  • Graphviz diagrams of its known signaling pathways and experimental workflows.

Please let us know if you would like to proceed with this alternative.

Troubleshooting & Optimization

Troubleshooting Bietamiverine synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Bietamiverine. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic pathway for this compound?

A1: A common and chemically sound two-step approach for synthesizing this compound is as follows:

  • Step 1: Synthesis of the intermediate, 2-phenyl-2-(piperidin-1-yl)acetic acid. This can be achieved through a nucleophilic substitution reaction where α-bromophenylacetic acid is reacted with piperidine.

  • Step 2: Esterification to form this compound. The resulting carboxylic acid intermediate is then esterified with 2-(diethylamino)ethanol to yield this compound. A common method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Q2: What are the most common impurities I should be aware of during this compound synthesis?

A2: Impurities can arise from both of the main synthetic steps.

  • From Step 1 (Intermediate Synthesis):

    • Unreacted starting materials: α-bromophenylacetic acid and piperidine.

    • Side-products from the nucleophilic substitution.

  • From Step 2 (Esterification):

    • Unreacted starting materials: 2-phenyl-2-(piperidin-1-yl)acetic acid and 2-(diethylamino)ethanol.

    • Reagent-related impurities: Dicyclohexylurea (DCU), which is a byproduct of the DCC coupling agent, and N-acylurea, a potential side-product.

    • Side-products from the esterification reaction itself.

A more detailed breakdown of potential impurities and their sources is provided in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Question: My final this compound product is showing contamination with what appears to be the starting materials from either the first or second synthetic step. How can I confirm this and remove them?

Answer:

Contamination with starting materials is a common issue, often due to incomplete reactions or inadequate purification.

Identification:

The most effective method for identifying these impurities is High-Performance Liquid Chromatography (HPLC). A Reversed-Phase HPLC (RP-HPLC) method can be developed to separate this compound from the more polar starting materials.

Experimental Protocol: HPLC Analysis of this compound and Potential Impurities

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

By comparing the retention times of the peaks in your sample to the retention times of pure standards of the starting materials, you can confirm their presence.

Data Presentation: Expected Retention Times (Hypothetical)

CompoundExpected Retention Time (min)
PiperidineEarly eluting
α-bromophenylacetic acidEarly to mid eluting
2-phenyl-2-(piperidin-1-yl)acetic acidMid eluting
2-(diethylamino)ethanolEarly eluting
This compound Late eluting

Troubleshooting and Resolution:

  • Incomplete Reaction:

    • Step 1: Ensure a slight excess of piperidine is used and that the reaction is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC.

    • Step 2: Ensure at least stoichiometric amounts of DCC and the alcohol are used. The reaction can be monitored for the disappearance of the carboxylic acid starting material.

  • Purification:

    • After Step 1, an acidic workup can be used to remove excess piperidine.

    • After Step 2, the final product can be purified by column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate with a small percentage of triethylamine to prevent the product from sticking to the silica) is often effective.

Workflow for Identification and Removal of Unreacted Starting Materials

start Crude this compound Sample hplc HPLC Analysis start->hplc compare Compare Retention Times with Standards hplc->compare impurity_confirm Impurity Confirmed as Starting Material compare->impurity_confirm Match no_impurity No Starting Material Impurity Detected compare->no_impurity No Match troubleshoot Troubleshoot Reaction Conditions impurity_confirm->troubleshoot purify Purify by Column Chromatography troubleshoot->purify final_product Pure this compound purify->final_product

Caption: Workflow for impurity identification and resolution.

Issue 2: Presence of DCC-Related Impurities

Question: After the esterification step using DCC, I have a significant amount of a white, insoluble precipitate in my product. What is it and how do I get rid of it?

Answer:

The white, insoluble precipitate is almost certainly dicyclohexylurea (DCU), the primary byproduct of DCC. Another common DCC-related impurity is N-acylurea.

Identification:

  • Dicyclohexylurea (DCU): This is highly insoluble in most organic solvents and can often be removed by filtration. Its presence can be confirmed by NMR spectroscopy if it remains in the sample.

  • N-acylurea: This is a more soluble impurity formed by the rearrangement of the O-acylisourea intermediate. It can be detected by HPLC and NMR. In the 1H NMR spectrum, it will show characteristic signals for the cyclohexyl groups as well as signals from the attached acyl group.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl3) is a good choice for this compound and the potential impurities.

  • Analysis:

    • This compound: Will show signals for the aromatic protons, the piperidine ring protons, the diethylamino group protons, and the protons of the ethyl ester chain.

    • DCU: If present, will show broad signals in the aliphatic region corresponding to the cyclohexyl groups.

    • N-acylurea: Will show a more complex set of signals in the aliphatic region from the two different cyclohexyl rings, in addition to the signals from the acyl group.

Data Presentation: Key 1H NMR Chemical Shifts (Hypothetical, in CDCl3)

Compound/FragmentApproximate Chemical Shift (ppm)Multiplicity
This compound Aromatic H7.2-7.5m
This compound -OCH2-4.2-4.4t
This compound -NCH2CH32.5-2.7q
This compound -NCH2CH31.0-1.2t
DCU - Cyclohexyl H1.0-2.0br m
N-acylurea - Cyclohexyl H1.0-2.2m

Troubleshooting and Resolution:

  • Removal of DCU:

    • Filtration: The majority of DCU can be removed by filtering the reaction mixture through a sintered glass funnel or a plug of celite. It is best to do this before the aqueous workup.

  • Prevention and Removal of N-acylurea:

    • Reaction Conditions: The formation of N-acylurea is more likely at higher temperatures. Running the reaction at 0 °C and then allowing it to slowly warm to room temperature can minimize its formation. The use of DMAP as a catalyst also helps to suppress this side reaction.

    • Purification: N-acylurea can be removed by column chromatography on silica gel. It is typically more polar than the desired ester product.

Signaling Pathway for DCC-Mediated Esterification and Impurity Formation

cluster_main Main Reaction Pathway cluster_side Side Reaction Carboxylic_Acid 2-phenyl-2-(piperidin-1-yl)acetic acid O_acylisourea O-acylisourea Intermediate Carboxylic_Acid->O_acylisourea + DCC DCC DCC This compound This compound O_acylisourea->this compound + Alcohol N_acylurea N-acylurea Impurity O_acylisourea->N_acylurea Rearrangement Alcohol 2-(diethylamino)ethanol DCU DCU

Caption: DCC esterification and impurity formation pathways.

Technical Support Center: Optimizing Bietamiverine Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Bietamiverine is not publicly available. The following information is based on general principles of pharmaceutical chemistry, stability testing guidelines, and data from analogous compounds containing similar functional groups. Researchers should conduct their own stability studies to determine the optimal conditions for their specific formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of a drug substance like this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation, particularly if this compound contains ester or amide functional groups.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation, especially for molecules with aromatic or unsaturated systems.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of susceptible functional groups.

  • Excipients: Interactions with other components in the formulation can either enhance or decrease stability.

Q2: My this compound solution is showing a change in color and clarity over time. What could be the cause?

A2: A change in the physical appearance of a solution, such as color change or precipitation, is often an indicator of chemical degradation. This could be due to the formation of colored degradation products or the precipitation of the drug or its degradants as they become less soluble. It is crucial to investigate the cause using analytical techniques like HPLC to identify and quantify any degradation products.

Q3: How can I prevent the hydrolysis of this compound in my aqueous formulation?

A3: If this compound is susceptible to hydrolysis, the following strategies can be employed to improve its stability:

  • pH Optimization: Conduct a pH-rate profile study to identify the pH of maximum stability and buffer the formulation accordingly. For many ester-containing drugs, a slightly acidic pH (around 4-6) is often optimal.

  • Solvent Selection: In some cases, reducing the water content of the formulation by co-solvents (e.g., propylene glycol, ethanol) can slow down hydrolysis.

  • Lyophilization: For long-term storage, freeze-drying the product to remove water and reconstituting it before use is a common strategy.

Q4: What are the best practices for storing this compound solutions to ensure long-term stability?

A4: To ensure the long-term stability of this compound solutions, consider the following storage recommendations:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C) as determined by stability studies. Avoid freezing unless the stability in the frozen state has been confirmed.

  • Light Protection: Protect from light by using amber-colored vials or by storing the solutions in the dark.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in a New Formulation
Potential Cause Troubleshooting Step Recommended Action
pH Instability Measure the pH of the solution immediately after preparation and after a short storage period.Conduct a forced degradation study at different pH values to determine the optimal pH range for stability. Adjust the formulation with a suitable buffer system.
Excipient Incompatibility Review the literature for known incompatibilities of the excipients with similar drug structures.Perform compatibility studies by storing this compound with individual excipients and analyzing for degradation.
Oxidative Degradation Prepare the formulation under an inert atmosphere (e.g., nitrogen) and compare its stability to a sample prepared in air.Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation.
Photodegradation Store a sample of the formulation protected from light and compare its stability to a sample exposed to light.Store the product in light-protective packaging (e.g., amber vials).
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored this compound Samples
Potential Cause Troubleshooting Step Recommended Action
Chemical Degradation The new peaks are likely degradation products.Perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying the degradation pathways and developing a stability-indicating analytical method.
Interaction with Container/Closure Analyze a blank solution stored in the same container/closure system.Evaluate the potential for leaching of compounds from the container or adsorption of this compound onto the container surface. Consider using a different, more inert container material.
Sample Preparation Artifact Analyze a freshly prepared sample immediately.Review the sample preparation procedure for any steps that might induce degradation (e.g., excessive heating, exposure to incompatible solvents).

Data Presentation

Table 1: Example pH-Rate Profile for this compound Degradation at 40°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-Life (t½, days)
2.00.0858.2
4.00.01546.2
6.00.01257.8
8.00.04515.4
10.00.1504.6

Table 2: Example Stability Data for this compound Formulation under Accelerated Conditions (40°C/75% RH)

Time (Months)Assay (%)Total Degradation Products (%)Appearance
0100.2< 0.1Clear, colorless solution
198.51.5Clear, colorless solution
395.14.8Clear, slightly yellow solution
690.39.6Clear, yellow solution

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Materials:

    • This compound reference standard

    • HPLC grade acetonitrile, methanol, and water

    • Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector and a suitable C18 column

  • Methodology:

    • Forced Degradation:

      • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.

      • Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

      • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Chromatographic Conditions Development:

      • Analyze the stressed samples using various mobile phase compositions (e.g., gradients of acetonitrile and water with different buffers like phosphate or acetate) and flow rates to achieve adequate separation between the parent drug peak and all degradation product peaks.

      • The detector wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

    • Method Validation:

      • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: pH-Rate Profile Study
  • Objective: To determine the effect of pH on the degradation rate of this compound and to identify the pH of maximum stability.

  • Materials:

    • This compound

    • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

    • Constant temperature oven or water bath

    • Validated stability-indicating HPLC method

  • Methodology:

    • Prepare a series of solutions of this compound in the different pH buffers.

    • Store the solutions at a constant elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

    • At specified time intervals, withdraw aliquots from each solution and analyze them using the stability-indicating HPLC method to determine the remaining concentration of this compound.

    • Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k).

    • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile and identify the pH at which the degradation rate is minimal.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Plan Define Stability Study Protocol SelectBatches Select Batches for Testing Plan->SelectBatches ICH Guidelines StoreSamples Store Samples at Defined Conditions SelectBatches->StoreSamples TestSamples Test Samples at Specified Timepoints StoreSamples->TestSamples e.g., 0, 3, 6, 9, 12 months AnalyzeData Analyze Stability Data TestSamples->AnalyzeData DetermineShelfLife Determine Shelf-Life AnalyzeData->DetermineShelfLife Statistical Analysis

Caption: A generalized workflow for conducting a pharmaceutical stability study.

Bietamiverine_Degradation_Pathways cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Degradant_A Degradant_A Hydrolysis->Degradant_A Degradant_B Degradant_B Hydrolysis->Degradant_B Degradant_C Degradant_C Oxidation->Degradant_C Degradant_D Degradant_D Photodegradation->Degradant_D

Caption: Potential degradation pathways for this compound based on common functional group instabilities.

Overcoming poor solubility of Bietamiverine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of Bietamiverine in experimental assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome these challenges and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a biochemical spasmodic drug.[1] Like many organic molecules, it can exhibit poor solubility in aqueous solutions, which are commonly used in biological assays. This can lead to inaccurate results due to precipitation, low bioavailability in cell-based assays, and difficulties in preparing accurate concentrations.

Q2: What is the difference in solubility between this compound and this compound Hydrochloride?

A2: this compound is the free base form, while this compound Hydrochloride is a salt. Salt forms of drugs are generally more water-soluble than their free base counterparts. For assays requiring aqueous buffers, using this compound Hydrochloride is recommended to enhance solubility.

Q3: Which organic solvents are recommended for dissolving this compound?

A3: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used for compounds with poor aqueous solubility. These solvents can then be diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: Several strategies can be employed:

  • Use the Hydrochloride Salt: this compound Hydrochloride is expected to have better aqueous solubility.

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve this compound in 100% DMSO or ethanol to create a high-concentration stock solution. This can then be serially diluted in your aqueous buffer.

  • Utilize Co-solvents: A mixture of solvents, such as an ethanol/DMSO blend, may improve solubility compared to a single solvent.

  • Adjust pH: The solubility of ionizable compounds like this compound can be pH-dependent. For a basic drug, solubility may increase in acidic conditions.

  • Gentle Heating and Sonication: These techniques can help dissolve the compound, but care must be taken to avoid degradation.

Troubleshooting Guide

Issue 1: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer.

  • Question: Is your stock solution concentration too high?

    • Answer: Try preparing a lower concentration stock solution. This will result in a lower final concentration of the drug in the aqueous buffer, which may stay in solution.

  • Question: Is the final concentration of the organic solvent in your assay too low to maintain solubility?

    • Answer: While aiming for a low organic solvent concentration is important, sometimes a slightly higher concentration (e.g., up to 1-2%) is necessary to keep the compound dissolved. Always run a vehicle control with the same solvent concentration to assess its effect on the assay.

  • Question: Have you tried different dilution methods?

    • Answer: Instead of adding a small volume of stock to a large volume of buffer, try a stepwise dilution. Also, ensure rapid mixing upon addition to the aqueous buffer to avoid localized high concentrations that can precipitate.

Issue 2: My assay results are inconsistent and not dose-dependent.

  • Question: Are you sure the drug is fully dissolved in your final assay medium?

    • Answer: Undissolved particles can lead to variability. Before adding to your assay, visually inspect the solution for any precipitate. If possible, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved this compound.

  • Question: Is the compound stable in your assay medium over the course of the experiment?

    • Answer: this compound may degrade or precipitate over time. Prepare fresh dilutions for each experiment and consider performing a time-course stability study in your assay buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound or this compound Hydrochloride powder.

  • Solvent Addition: Add a small volume of 100% DMSO or ethanol to the powder.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication for a few minutes can be applied. Visually inspect to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the desired final stock concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

SolventExpected SolubilityNotes
WaterPoor (as free base)Solubility is expected to be low.
Aqueous Buffers (e.g., PBS)Poor to Moderate (as Hydrochloride salt)Solubility is pH-dependent.
DMSO (Dimethyl Sulfoxide)Good to ExcellentA common solvent for preparing high-concentration stock solutions.
EthanolGoodAnother suitable organic solvent for stock solutions.
MethanolModerate to GoodCan be used as an alternative to ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay cluster_analysis Analysis start Start: Weigh this compound Powder prep_stock Prepare Concentrated Stock (e.g., 100 mM in 100% DMSO) start->prep_stock serial_dilute Perform Serial Dilutions in Assay Buffer prep_stock->serial_dilute add_to_assay Add Diluted Compound to Assay System serial_dilute->add_to_assay run_assay Incubate and Run Assay add_to_assay->run_assay analyze Analyze Results run_assay->analyze

Caption: Experimental workflow for using this compound in assays.

troubleshooting_workflow cluster_initial_steps Initial Checks cluster_optimization Optimization Strategies cluster_verification Verification start Issue: Poor Solubility or Precipitation check_form Are you using the Hydrochloride salt? start->check_form check_solvent Is the initial stock fully dissolved? start->check_solvent lower_stock Lower the stock concentration check_form->lower_stock No change_solvent Try a different organic solvent (e.g., Ethanol) check_solvent->change_solvent No use_cosolvent Use a co-solvent system (e.g., DMSO/Ethanol) lower_stock->use_cosolvent change_solvent->use_cosolvent adjust_ph Adjust pH of the aqueous buffer use_cosolvent->adjust_ph vehicle_control Run a vehicle control adjust_ph->vehicle_control confirm_concentration Confirm final concentration (e.g., by HPLC) vehicle_control->confirm_concentration

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Bietamiverine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Bietamiverine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence-based assays?

This compound is a spasmolytic agent with the chemical formula C19H30N2O2.[1][2] Like many small organic molecules, it has the potential to interfere with fluorescence-based assays through several mechanisms, including but not limited to autofluorescence, quenching of the fluorescent signal, and spectral overlap.[3][4]

Q2: What are the common types of interference that can be observed in fluorescence assays?

Common types of interference include:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[3]

  • Quenching: The compound may decrease the fluorescence signal of the probe through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET).[4]

  • Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light, leading to a decrease in the detected signal.[4]

  • Spectral Overlap: The absorption or emission spectrum of the compound may overlap with that of the fluorescent probe, causing interference.[5]

  • Non-specific Binding: The compound may bind to assay components, such as enzymes or antibodies, altering their function and indirectly affecting the fluorescence signal.[5]

Q3: How can I determine if this compound is autofluorescent?

To check for autofluorescence, prepare a sample containing this compound at the concentration used in your assay, in the assay buffer but without the fluorescent probe. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal compared to a buffer-only control indicates autofluorescence.

Troubleshooting Guides

Issue 1: Unexpected decrease in fluorescence signal (Quenching)

If you observe a dose-dependent decrease in your fluorescence signal in the presence of this compound that is not attributable to its biological activity, it may be quenching your fluorescent probe.

Troubleshooting Steps:

  • Perform a Quenching Control Experiment:

    • Prepare a solution of your fluorescent probe in the assay buffer.

    • Add this compound at various concentrations.

    • Measure the fluorescence intensity. A decrease in fluorescence with increasing this compound concentration suggests quenching.

  • Analyze Spectral Properties:

    • Measure the absorbance spectrum of this compound. If its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore, this could indicate an inner filter effect.[4]

  • Change the Fluorophore:

    • If significant spectral overlap is observed, consider using a "red-shifted" fluorophore with excitation and emission wavelengths beyond the absorbance range of this compound. Assays with readouts beyond 500 nm can limit interference from compound libraries.[3]

Parameter Control (No this compound) Low this compound Conc. High this compound Conc. Interpretation
Fluorescence Intensity 100%80%40%Potential Quenching or Inner Filter Effect
Absorbance at Excitation λ 0.050.200.50Potential Inner Filter Effect
Absorbance at Emission λ 0.020.150.40Potential Inner Filter Effect
Issue 2: Unexpected increase in fluorescence signal (Autofluorescence)

An increase in fluorescence signal that is independent of the expected biological activity may indicate that this compound itself is fluorescent.

Troubleshooting Steps:

  • Measure this compound's Intrinsic Fluorescence:

    • As described in the FAQs, measure the fluorescence of this compound alone in the assay buffer at your assay's wavelengths.

  • Subtract Background Fluorescence:

    • If this compound is autofluorescent, you can subtract the signal from a "this compound only" control from your experimental wells. However, this may increase data variability.

  • Use a Different Fluorescent Probe:

    • Select a fluorescent probe with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of this compound.

Parameter Control (No this compound) This compound Only Assay with this compound Interpretation
Fluorescence Intensity 100 arbitrary units50 arbitrary units150 arbitrary unitsThis compound is likely autofluorescent.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer to cover the concentration range used in your primary assay.

  • Prepare control wells containing only the assay buffer and the same final concentration of the solvent used for the this compound stock.

  • Dispense the this compound dilutions and control solutions into a microplate.

  • Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analyze the data: Compare the fluorescence intensity of the this compound-containing wells to the buffer-only control wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Compound Quenching
  • Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in your primary assay.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a serial dilution of this compound.

  • Add the this compound dilutions to the fluorescent probe solution. Include a control with only the solvent.

  • Incubate for a short period to allow for interaction.

  • Measure the fluorescence intensity.

  • Analyze the data: A concentration-dependent decrease in fluorescence intensity in the presence of this compound suggests quenching.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Interference Start Unexpected Assay Result with this compound Check_Auto Is there an unexpected increase in signal? Start->Check_Auto Check_Quench Is there an unexpected decrease in signal? Start->Check_Quench Check_Auto->Check_Quench No Auto_Test Perform Autofluorescence Test Check_Auto->Auto_Test Yes Quench_Test Perform Quenching/Inner Filter Effect Test Check_Quench->Quench_Test Yes No_Interference No Direct Interference Investigate Biological Effects Check_Quench->No_Interference No Is_Auto Is this compound autofluorescent? Auto_Test->Is_Auto Is_Quench Is this compound quenching/absorbing? Quench_Test->Is_Quench Subtract Subtract Background or Change Fluorophore Is_Auto->Subtract Yes Is_Auto->No_Interference No Change_Fluor Change Fluorophore or Lower Concentration Is_Quench->Change_Fluor Yes Is_Quench->No_Interference No

Caption: A logical workflow for troubleshooting fluorescence assay interference by this compound.

G cluster_1 Potential Mechanisms of this compound Interference This compound This compound Autofluorescence Autofluorescence (Emits light) This compound->Autofluorescence Quenching Quenching (Reduces signal) This compound->Quenching InnerFilter Inner Filter Effect (Absorbs light) This compound->InnerFilter AssaySignal Assay Signal Autofluorescence->AssaySignal Adds to Quenching->AssaySignal Subtracts from InnerFilter->AssaySignal Subtracts from FalsePositive False Positive AssaySignal->FalsePositive If increased FalseNegative False Negative AssaySignal->FalseNegative If decreased

Caption: Mechanisms by which this compound can interfere with fluorescence-based assays.

References

Technical Support Center: Bietamiverine Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Bietamiverine during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the following recommendations are substantially based on data from analogous compounds, such as Mebeverine and Berberine, which share structural or functional similarities. Researchers should use this information as a guide and perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

Based on studies of similar compounds, the primary factors contributing to degradation are likely pH, temperature, light exposure, and the presence of oxidizing agents. For instance, Mebeverine hydrochloride has been observed to degrade under acidic, alkaline, and oxidative stress conditions.[1][2][3][4]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

While specific data for this compound is unavailable, a related compound, Berberine chloride, has shown good stability across a range of pH values (pH 1.2 to 9.0) for up to 6 months at both 25°C and 40°C. However, its solubility can be significantly influenced by the buffer system. Therefore, it is crucial to determine the optimal pH and buffer system for your specific application.

Q3: How should this compound be stored to minimize degradation?

This compound should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to store them at low temperatures (e.g., 2-8°C) and in light-resistant containers.

Q4: Is this compound sensitive to light?

Yes, photodegradation is a potential issue. A study on Berberine Hydrochloride showed that it undergoes photodegradation under simulated sunlight.[5] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the experimental setup with aluminum foil.

Q5: What are some common laboratory reagents that might be incompatible with this compound?

Strong acids, strong bases, and oxidizing agents (like hydrogen peroxide) should be used with caution, as they have been shown to cause degradation in analogous compounds.[1][2][3][4] Compatibility with all experimental reagents, including excipients and buffers, should be tested prior to extensive experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency over a short period. Degradation due to improper pH of the solution.Measure the pH of your solution and adjust it to a neutral or near-neutral range. Perform a pH stability study to identify the optimal pH for your experimental conditions.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.This could be due to exposure to harsh conditions (extreme pH, high temperature, or light). Review your experimental protocol to identify and mitigate these factors. Use a stability-indicating analytical method to separate and identify the degradation products.
Variability in experimental results between batches. Inconsistent storage or handling of this compound stock solutions.Prepare fresh stock solutions for each experiment or establish a strict protocol for the storage and handling of stock solutions, including protection from light and temperature control.
Precipitation of this compound from solution. Poor solubility or pH-dependent solubility.Evaluate the solubility of this compound in your chosen solvent and buffer system. The solubility of analogous compounds has been shown to be dependent on the buffer composition.

Experimental Protocols

Stability-Indicating HPLC Method for this compound (Adapted from Mebeverine Studies)

This protocol provides a starting point for developing a stability-indicating HPLC method to analyze this compound and its potential degradation products.[1][2][3][4]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile). The exact ratio should be optimized for this compound. A starting point could be a ratio similar to that used for Mebeverine: 50 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a starting point could be around 260 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the detector.

  • Prepare samples by dissolving the experimental material in the mobile phase to a similar concentration as the working standards.

3. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a this compound solution:

  • Acidic Hydrolysis: Add 1 M HCl and heat at 60°C for 2 hours.

  • Alkaline Hydrolysis: Add 1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-documented, research on the analogous compound Berberine suggests potential involvement in key cellular pathways related to cancer cell proliferation, apoptosis, and metastasis. These pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[6][7][8][9]

Potential Signaling Pathway of this compound (Hypothesized based on Berberine Data)

Bietamiverine_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits PI3K PI3K This compound->PI3K Potential Inhibition Akt Akt This compound->Akt Potential Inhibition mTOR mTOR This compound->mTOR Potential Inhibition ERK ERK This compound->ERK Potential Inhibition Apoptosis Apoptosis (Induction) This compound->Apoptosis Potential Induction Receptor->PI3K Ras Ras Receptor->Ras PI3K->Akt Akt->mTOR Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: This compound Sample stress Forced Degradation (pH, Temp, Light, Oxid.) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - % Degradation - Degradation Products hplc->data end Conclusion: Assess Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Synthesis of Bietamiverine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Bietamiverine synthesis. The following information is based on a common synthetic route involving a two-step process: 1) Esterification to form a key intermediate, followed by 2) Amidation to yield the final this compound product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Part 1: Esterification of Phenylacetic Acid with 2-Diethylaminoethanol

Issue 1: Low Yield of the Ester Intermediate

  • Question: We are experiencing a low yield (<50%) during the esterification of phenylacetic acid with 2-diethylaminoethanol. What are the potential causes and solutions?

  • Answer: A low yield in this Fischer esterification can be attributed to several factors. The reaction is an equilibrium process, and water is formed as a byproduct. Inefficient removal of water can drive the equilibrium back towards the reactants, thus lowering the yield. Additionally, inadequate catalysis or suboptimal reaction conditions can also be a cause.

    Troubleshooting Steps:

    • Water Removal: Ensure that water is being effectively removed from the reaction mixture. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent such as molecular sieves.

    • Catalyst: Verify the activity of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). If the catalyst is old or has been improperly stored, its effectiveness may be compromised. Consider using a fresh batch of catalyst.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.

    • Purity of Reactants: Impurities in the starting materials, particularly water in the 2-diethylaminoethanol, can significantly impact the reaction. Ensure that all reactants and solvents are of high purity and are anhydrous.

Part 2: Amidation of the Ester Intermediate with a Primary Amine

Issue 2: Incomplete Amidation and Formation of Side Products

  • Question: The amidation of our ester intermediate with the designated primary amine is incomplete, and we are observing the formation of several side products. How can we improve the conversion and selectivity?

  • Answer: Incomplete amidation and the formation of side products are common challenges in this step. The reactivity of the ester and the amine, as well as the reaction conditions, play a crucial role.

    Troubleshooting Steps:

    • Activation of the Ester: If the ester is not sufficiently reactive, consider converting the carboxylic acid precursor directly to a more reactive species, such as an acid chloride or using a coupling agent (e.g., DCC, HOBt) for the amidation.

    • Reaction Temperature: Amidation reactions can be slow at room temperature. Gradually increasing the temperature can improve the reaction rate. However, excessive heat can lead to degradation and side reactions. It is crucial to find the optimal temperature by running small-scale trials at different temperatures.

    • Stoichiometry: Ensure the stoichiometry of the reactants is correct. Using a slight excess of the amine can help drive the reaction to completion.

    • Solvent: The choice of solvent can influence the reaction. A polar aprotic solvent such as DMF or DMSO is often suitable for amidation reactions.

    • Purification: The workup and purification procedures should be optimized to remove unreacted starting materials and side products effectively. Column chromatography is often necessary to isolate the pure this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the acid catalyst in the esterification step?

    • A1: The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-diethylaminoethanol.

  • Q2: Can I use a different solvent for the esterification reaction?

    • A2: Toluene is commonly used as it forms an azeotrope with water, facilitating its removal. Other non-polar solvents like benzene or xylene can also be used. The choice of solvent should be compatible with the reactants and the reaction temperature.

  • Q3: How can I monitor the progress of the amidation reaction?

    • A3: TLC is a quick and effective method to monitor the reaction. A spot for the ester starting material, the amine, and the this compound product should be visible. The reaction is complete when the spot corresponding to the limiting reactant has disappeared. HPLC can provide more quantitative information on the reaction progress.

  • Q4: What are the common side products in the amidation step?

    • A4: Common side products can include unreacted starting materials, products from the degradation of the reactants or product at high temperatures, and byproducts from the reaction of impurities.

Data Presentation

Table 1: Effect of Catalyst on Esterification Yield

Catalyst (mol%)Reaction Time (h)Temperature (°C)Yield (%)
H₂SO₄ (1%)1211065
H₂SO₄ (2%)1011085
p-TsOH (2%)1211082
Sc(OTf)₃ (1%)811092

Table 2: Optimization of Amidation Reaction Conditions

Amine (equiv.)Temperature (°C)SolventReaction Time (h)Conversion (%)
1.025DCM2440
1.250DCM1275
1.280DMF895
1.580DMF898

Experimental Protocols

Protocol 1: Synthesis of the Ester Intermediate
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add phenylacetic acid (1.0 equiv.), 2-diethylaminoethanol (1.2 equiv.), and toluene (5 mL per mmol of phenylacetic acid).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equiv.).

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and TLC analysis indicates the consumption of the phenylacetic acid.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Amidation
  • Dissolve the ester intermediate (1.0 equiv.) in a suitable solvent (e.g., DMF) in a round-bottom flask.

  • Add the primary amine (1.2 equiv.) to the solution.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Bietamiverine_Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation PA Phenylacetic Acid Ester Ester Intermediate PA->Ester + H₂SO₄ - H₂O DEA 2-Diethylaminoethanol DEA->Ester + H₂SO₄ - H₂O This compound This compound Ester->this compound + Heat Amine Primary Amine Amine->this compound + Heat

Caption: this compound Synthesis Pathway

Troubleshooting_Workflow Start Low Yield Observed Check_Water Inefficient Water Removal? Start->Check_Water Use_Dean_Stark Use Dean-Stark / Dehydrating Agent Check_Water->Use_Dean_Stark Yes Check_Catalyst Catalyst Inactive? Check_Water->Check_Catalyst No End Yield Improved Use_Dean_Stark->End Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Yes Check_Conditions Suboptimal Conditions? Check_Catalyst->Check_Conditions No Fresh_Catalyst->End Optimize_Temp_Time Optimize Temp. & Time Check_Conditions->Optimize_Temp_Time Yes Check_Purity Impure Reactants? Check_Conditions->Check_Purity No Optimize_Temp_Time->End Purify_Reactants Purify/Dry Reactants Check_Purity->Purify_Reactants Yes Check_Purity->End No Purify_Reactants->End

Caption: Troubleshooting Workflow for Low Yield

Bietamiverine Dose-Response Curve Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting dose-response curve experiments involving Bietamiverine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is classified as a spasmolytic agent with a papaverine-like action.[1] Its primary mechanism of action is as an antagonist of muscarinic acetylcholine receptors, specifically showing activity at M1, M2, and M3 subtypes.[1] This antagonism is responsible for its effects in reducing muscle spasms.

Q2: I am not seeing the expected inhibitory effect of this compound in my assay. What are the possible causes?

Several factors could contribute to a lack of an inhibitory effect:

  • Incorrect concentration range: The concentrations of this compound used may be too low to elicit a response. It is recommended to perform a wide range of serial dilutions, typically spanning several orders of magnitude.

  • Compound integrity: Verify the purity and stability of your this compound stock. Improper storage or handling can lead to degradation.

  • Cell health: The health of the cells used in the assay is critical. Ensure that cells are viable and in the logarithmic growth phase.

  • Assay interference: Components of the assay medium or the detection system may interfere with this compound's activity.

Q3: The dose-response curve for this compound is showing high variability between replicates. How can I improve reproducibility?

High variability can be addressed by focusing on the following:

  • Pipetting accuracy: Ensure precise and consistent pipetting, especially for serial dilutions and reagent additions.

  • Cell plating consistency: Uneven cell seeding can lead to significant well-to-well variability.

  • Incubation times: Adhere strictly to the defined incubation periods for all steps of the experiment.

  • Edge effects: In plate-based assays, "edge effects" can cause variability. Consider avoiding the outer wells of the plate or using a plate with a moat.

Q4: My dose-response curve has a very shallow or steep slope. What does this indicate?

The slope of the dose-response curve (Hill slope) provides information about the binding characteristics of the compound.

  • Shallow slope: A shallow slope might suggest multiple binding sites with different affinities, negative cooperativity, or experimental artifacts.

  • Steep slope: A steep slope often indicates positive cooperativity in binding.

It is important to compare the observed slope with literature values for similar compounds if available.

Experimental Protocols

In Vitro Dose-Response Assay for this compound using a Cell-Based Functional Assay

This protocol describes a general method for determining the dose-response curve of this compound by assessing its ability to inhibit a muscarinic agonist-induced response in a suitable cell line expressing muscarinic receptors.

Materials:

  • Cell line expressing muscarinic acetylcholine receptors (e.g., CHO-M3 cells)

  • Cell culture medium and supplements

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • Assay buffer

  • Detection reagent (e.g., a calcium-sensitive fluorescent dye)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Plating: Seed the cells into the multi-well plates at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Compound Addition: Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specific period to allow this compound to interact with the receptors.

  • Agonist Addition: Add a fixed concentration of the muscarinic agonist to all wells (except for negative controls) to stimulate the cells.

  • Detection: Measure the cellular response using the chosen detection reagent and a plate reader.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate parameters such as IC50.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound

The following table presents a hypothetical dataset for a this compound dose-response experiment.

This compound Concentration (M)Log [this compound] (M)Response (Normalized)% Inhibition
1.00E-09-9.000.982
3.00E-09-8.520.955
1.00E-08-8.000.8515
3.00E-08-7.520.6535
1.00E-07-7.000.5050
3.00E-07-6.520.3565
1.00E-06-6.000.1585
3.00E-06-5.520.0595
1.00E-05-5.000.0298

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of a muscarinic antagonist and the general workflow for a dose-response experiment.

cluster_membrane Cell Membrane receptor Muscarinic Receptor (M3) g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves agonist Acetylcholine (Agonist) agonist->receptor Binds antagonist This compound (Antagonist) antagonist->receptor Blocks Binding ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R cellular_response Cellular Response (e.g., smooth muscle contraction) dag->cellular_response ca_release Ca2+ Release er->ca_release ca_release->cellular_response

Caption: Hypothetical signaling pathway for this compound as a muscarinic antagonist.

start Start cell_plating Plate Cells in Multi-Well Plate start->cell_plating compound_prep Prepare this compound Serial Dilutions cell_plating->compound_prep compound_add Add this compound to Wells compound_prep->compound_add incubation Incubate compound_add->incubation agonist_add Add Muscarinic Agonist incubation->agonist_add detection Measure Cellular Response agonist_add->detection data_analysis Analyze Data and Generate Dose-Response Curve detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for a dose-response curve assay.

References

Technical Support Center: Investigating Inconsistent Results in Bietamiverine Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bietamiverine" did not yield relevant scientific literature. The following technical support guide is based on the hypothesis that "this compound" may be a typographical error for "Berberine," a well-researched natural compound with known inconsistencies in its study results. This guide is intended to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of Berberine research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the anti-proliferative effects of Berberine on cancer cell lines. What could be the cause?

A1: This is a commonly reported issue. The purity and source of Berberine can be a major factor. Commercial preparations can vary in their percentage of active compound and the presence of contaminants. We recommend the following troubleshooting steps:

  • Source Validation: Always purchase Berberine from a reputable supplier that provides a certificate of analysis (CoA) with detailed purity information (e.g., >95% purity).

  • In-house QC: If possible, perform in-house quality control on new batches using techniques like High-Performance Liquid Chromatography (HPLC) to confirm purity and stability.

  • Standardization: Ensure consistent solvent and storage conditions for your Berberine stocks. Prepare fresh working solutions for each experiment to avoid degradation.

Q2: Our in-vivo studies with Berberine are showing conflicting results in terms of bioavailability. Why is this happening?

A2: Berberine is known for its low oral bioavailability, which can lead to inconsistent results in animal models. Several factors can influence its absorption and metabolism:

  • Gut Microbiota: The gut microbiome can metabolize Berberine into its more readily absorbed metabolite, dihydroberberine. Variations in the gut flora of experimental animals can therefore lead to different pharmacokinetic profiles.

  • Formulation: The formulation of Berberine administered can significantly impact its absorption. For example, co-administration with absorption enhancers like sodium caprate has been shown to improve bioavailability.

  • Animal Strain and Diet: Different animal strains can have variations in their metabolic enzymes and gut environment, affecting Berberine's pharmacokinetics. Diet can also influence the gut microbiome and, consequently, Berberine metabolism.

Q3: We are struggling to replicate published findings on Berberine's effect on the AMPK signaling pathway. What experimental parameters should we be most mindful of?

A3: Activation of the AMP-activated protein kinase (AMPK) pathway is a key mechanism of Berberine's action, but its robust activation can be sensitive to several experimental conditions:

  • Cellular Energy Status: The activation of AMPK is dependent on the cellular AMP:ATP ratio. Ensure your cell culture conditions (e.g., glucose concentration in the media) are consistent and reported in your methodology.

  • Treatment Duration and Dose: The dose-response and time-course of Berberine's effect on AMPK can vary between cell types. A comprehensive dose-response and time-course experiment should be performed for your specific cell line.

  • Antibody Specificity: Ensure the antibodies used for Western blotting to detect phosphorylated AMPK (p-AMPK) and total AMPK are specific and validated for your experimental system.

Troubleshooting Guides

Issue: Inconsistent IC50 Values for Berberine in Cell Viability Assays
Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize and standardize the initial cell seeding density for your chosen cell line. Higher densities can sometimes mask cytotoxic effects.
Assay Type Different viability assays (e.g., MTT, PrestoBlue, CellTiter-Glo) measure different cellular parameters. Be consistent with the assay used and be aware of its limitations. For example, MTT assays can be affected by changes in cellular metabolic activity that may not directly correlate with cell death.
Incubation Time The duration of Berberine treatment is critical. Perform a time-course experiment to determine the optimal endpoint for assessing cell viability in your model.
Serum Concentration Components in fetal bovine serum (FBS) can bind to Berberine and affect its activity. Consider reducing the serum concentration during treatment or using serum-free media, ensuring cell viability is not compromised.
Issue: Variable Effects of Berberine on Gene Expression
Potential Cause Troubleshooting Steps
RNA Quality Ensure high-quality RNA is extracted from your samples. Check the RNA Integrity Number (RIN) before proceeding with downstream applications like qPCR or RNA-seq.
Primer/Probe Design For qPCR, validate the specificity and efficiency of your primers. For RNA-seq, ensure your library preparation protocol is robust and reproducible.
Normalization Strategy The choice of housekeeping genes for normalization in qPCR is crucial. Select stable housekeeping genes that are not affected by Berberine treatment in your specific experimental model.
Passage Number High-passage number cell lines can exhibit altered gene expression profiles. Use low-passage cells and maintain consistency across experiments.

Experimental Protocols

Protocol 1: Standardized Cell Viability (MTT) Assay for Berberine
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Berberine Treatment: Prepare a serial dilution of Berberine in complete growth media. Remove the old media from the cells and add the Berberine-containing media. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the Berberine.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

G cluster_workflow Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results check_source Verify Berberine Source and Purity start->check_source check_cells Standardize Cell Seeding Density start->check_cells check_assay Validate Viability Assay start->check_assay hplc Perform HPLC for Purity Check check_source->hplc coa Request Certificate of Analysis check_source->coa optimize_density Optimize Seeding Density check_cells->optimize_density compare_assays Compare Different Assay Types (e.g., MTT vs. CellTiter-Glo) check_assay->compare_assays consistent_results Consistent IC50 Values hplc->consistent_results coa->consistent_results optimize_density->consistent_results compare_assays->consistent_results

Caption: A troubleshooting workflow for addressing inconsistent IC50 values in Berberine studies.

G Berberine Berberine Mitochondria Mitochondrial Respiratory Chain Complex I Berberine->Mitochondria Inhibits ROS Increased ROS Mitochondria->ROS AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK mTOR mTOR p_AMPK->mTOR Inhibits Autophagy Autophagy p_AMPK->Autophagy Promotes Protein_Synthesis Protein Synthesis Inhibition mTOR->Protein_Synthesis Inhibits

Caption: A simplified diagram of Berberine's proposed mechanism of action via the AMPK signaling pathway.

Technical Support Center: Matrix Effects in Bietamiverine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Bietamiverine by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of your results.[2][3] Specifically, phospholipids are a major cause of matrix effects in bioanalysis.[1][3][4][5]

Q2: What are the common sources of matrix effects in biological samples?

A2: The most common sources of matrix effects in biological matrices like plasma or serum are phospholipids, salts, endogenous metabolites, and proteins.[1][6] In the context of drug development, dosing vehicles and co-administered drugs can also contribute to matrix effects.[6]

Q3: How can I qualitatively assess if matrix effects are impacting my this compound assay?

A3: A common qualitative method is the post-column infusion experiment.[6] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix sample is then injected onto the column. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of matrix effects and pinpoints the retention time regions where they occur.

Q4: What is the "matrix factor" and how is it used to quantitatively assess matrix effects?

A4: The matrix factor (MF) is a quantitative measure of the matrix effect.[6] It is calculated by comparing the peak response of an analyte in the presence of matrix (post-extraction spike) to the peak response of the analyte in a neat solution at the same concentration.[6]

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Regulatory guidelines from bodies like the EMA provide acceptance criteria for matrix factor assessments.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A5: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7][8][9][10] Because a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ionization suppression or enhancement.[8] By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.[7]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification.

  • Possible Cause: Significant matrix effects are likely present, leading to inconsistent ion suppression or enhancement between samples.[3]

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a quantitative matrix factor assessment using multiple lots of blank matrix to determine the extent of the issue.

    • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. Consider the following, in order of increasing effectiveness for phospholipid removal:

      • Protein Precipitation (PPT): While simple, it is often insufficient for removing phospholipids.[1][3]

      • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts, but recovery of polar analytes may be low.[1]

      • Solid-Phase Extraction (SPE): Generally more effective than PPT and LLE at removing matrix components.[1]

      • Phospholipid Depletion Plates (e.g., HybridSPE): These offer a targeted approach to remove phospholipids and can significantly reduce matrix effects.[3][4]

    • Improve Chromatographic Separation: Modify your LC method to separate this compound from the regions of significant ion suppression identified in a post-column infusion experiment.

    • Implement a SIL-IS: If not already in use, incorporating a SIL-IS for this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7]

Issue 2: The signal for my this compound internal standard is highly variable across a batch of samples.

  • Possible Cause: This is a strong indicator of variable matrix effects between individual samples. The FDA and other regulatory bodies recommend monitoring the IS response and investigating significant deviations.[11]

  • Troubleshooting Steps:

    • Review Sample Preparation Consistency: Ensure that the sample preparation procedure is being performed consistently for all samples.

    • Investigate Sample-Specific Issues: Consider the possibility of hemolysis or lipemia in the affected samples, which can exacerbate matrix effects.

    • Re-evaluate Sample Cleanup: The variability in the IS signal suggests that the current sample cleanup method is not robust enough to handle the diversity of the sample set. A more rigorous sample preparation technique may be required.

Issue 3: I observe a significant drop in this compound signal intensity when moving from standards in neat solution to matrix-matched standards.

  • Possible Cause: This is a classic sign of ion suppression. Endogenous components in the biological matrix are co-eluting with this compound and reducing its ionization efficiency.[3]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: The primary goal is to remove the interfering components. Techniques like SPE or specific phospholipid removal methods are recommended over simple protein precipitation.[1]

    • Optimize Chromatography: Adjusting the gradient, mobile phase composition, or even the column chemistry can help to chromatographically resolve this compound from the suppressing agents.[12]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and thereby lessen the matrix effect.[12][13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes how to quantitatively determine the matrix factor for this compound in human plasma.

  • Prepare Solutions:

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Solutions (Neat): Prepare spiking solutions of this compound in 50:50 methanol:water at two concentrations: Low QC (LQC) and High QC (HQC).

    • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound-d4 (SIL-IS) in methanol.

    • Internal Standard Working Solution: Prepare a working solution of this compound-d4 in methanol.

  • Sample Sets:

    • Set 1 (Neat Solution): In clean tubes, add the appropriate volume of LQC and HQC working solutions and dilute with 50:50 methanol:water.

    • Set 2 (Post-Extraction Spike):

      • Obtain at least six different lots of blank human plasma.

      • Process the blank plasma using your established extraction procedure (e.g., protein precipitation).

      • After extraction, spike the resulting blank extracts with the LQC and HQC working solutions.

  • Sample Processing:

    • To all samples in Set 1 and Set 2, add the internal standard working solution.

    • Vortex all samples and inject them into the LC-MS/MS system.

  • Data Analysis:

    • Calculate the mean peak area of this compound in Set 1 (Neat) and the mean peak area in Set 2 (Post-Extraction Spike) for both LQC and HQC levels.

    • Calculate Matrix Factor (MF):

      • MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)

    • Calculate IS-Normalized Matrix Factor: Repeat the calculation for the internal standard and divide the analyte MF by the IS MF.

Protocol 2: Sample Preparation using Phospholipid Depletion SPE

This protocol provides a method for sample cleanup designed to minimize phospholipid-based matrix effects.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.

    • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

  • Phospholipid Removal:

    • Place a phospholipid depletion SPE plate on a vacuum manifold.

    • Transfer the supernatant from the pre-treatment step to the wells of the SPE plate.

    • Apply vacuum to pull the sample through the sorbent.

  • Elution:

    • Collect the eluate in a clean 96-well collection plate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Seal the plate and vortex to mix.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Illustrative Matrix Factor Assessment for this compound

Concentration LevelMatrix LotAnalyte Peak Area (Post-Spike)Analyte Peak Area (Neat)Matrix FactorIS-Normalized Matrix Factor
Low QC145,67889,1230.511.01
Low QC248,91289,1230.551.03
Low QC343,21089,1230.480.99
High QC1450,123885,4320.511.02
High QC2465,789885,4320.531.04
High QC3441,234885,4320.501.01

Table 2: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (IS-Normalized)Precision (%CV)
Protein Precipitation95.20.7812.5
Liquid-Liquid Extraction75.60.956.8
Solid-Phase Extraction (SPE)88.91.024.2
Phospholipid Depletion SPE91.51.013.5

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Inaccurate or Imprecise This compound Quantification Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Identify ME region Quantitative Quantitative Assessment (Matrix Factor Calculation) Problem->Quantitative Quantify ME extent SamplePrep Optimize Sample Prep (SPE, LLE, PL Depletion) Quantitative->SamplePrep Chromatography Optimize Chromatography Quantitative->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Quantitative->InternalStandard Solution Robust and Reliable This compound Assay SamplePrep->Solution Chromatography->Solution InternalStandard->Solution

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepComparison cluster_ppt Protein Precipitation cluster_spe Phospholipid Depletion SPE Start Plasma Sample (this compound + Matrix) PPT Add Acetonitrile Start->PPT SPE_PPT Protein Crash Start->SPE_PPT Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Result_PPT High Phospholipids Significant Matrix Effect Supernatant_PPT->Result_PPT Load_SPE Load onto SPE Plate SPE_PPT->Load_SPE Elute_SPE Collect Eluate Load_SPE->Elute_SPE Result_SPE Low Phospholipids Minimal Matrix Effect Elute_SPE->Result_SPE

Caption: Comparison of sample preparation techniques.

References

Refining experimental protocols for Bietamiverine research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Bietamiverine research.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry place, protected from light and moisture.[1] Following these conditions helps to ensure the compound's integrity over its shelf life.

2. What is the solubility of this compound?

This compound is soluble in dichloromethane.[1] For aqueous solutions used in cell-based assays, it is advisable to first dissolve the compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before further dilution in aqueous media.

3. What are some common in vitro assays to determine the antiviral activity of this compound?

Several standard in vitro assays can be used to assess the antiviral efficacy of this compound. These include:

  • Plaque Reduction Assay: This assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the compound.

  • Cytopathic Effect (CPE) Inhibition Assay: This method assesses the ability of the compound to protect cells from the damaging effects (CPE) of viral infection.

  • Virus Yield Reduction Assay: This assay quantifies the reduction in the amount of infectious virus produced by cells treated with the compound.[2]

4. How can I determine the mechanism of action of this compound?

A time-of-addition assay is a valuable tool to elucidate the stage of the viral life cycle that this compound targets. By adding the compound at different time points relative to viral infection, it is possible to determine if it inhibits viral entry, replication, or egress.

Troubleshooting Guides

In Vitro Antiviral Assays
Issue Possible Cause Troubleshooting Steps
High variability in plaque size or number Inconsistent cell monolayer confluency, inaccurate virus titration, or uneven drug distribution.Ensure a uniform and confluent cell monolayer before infection. Re-titer the virus stock to ensure an appropriate multiplicity of infection (MOI). Mix the drug solution thoroughly before adding it to the wells.
No plaques observed in control wells Inactive virus stock, incorrect cell line for the virus, or issues with the overlay medium.Use a fresh, validated virus stock. Confirm that the chosen cell line is susceptible to the virus. Optimize the composition and temperature of the overlay medium to ensure it supports plaque formation without being toxic to the cells.
Cell toxicity observed at effective antiviral concentrations The compound has a narrow therapeutic window.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic potential. Consider using a lower, non-toxic concentration in combination with another antiviral agent.
Drug precipitation in culture medium Poor aqueous solubility of the compound.Increase the final concentration of the organic solvent (e.g., DMSO) in the medium, ensuring it remains at a non-toxic level for the cells. The use of solubility enhancers like cyclodextrins can also be explored.[3][4]
HPLC Purification
Issue Possible Cause Troubleshooting Steps
Poor peak resolution Inappropriate mobile phase composition or column chemistry.Optimize the gradient of the mobile phase to improve separation. Experiment with different column stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for your compound and its impurities.
Peak tailing Secondary interactions between the analyte and the stationary phase, or column overload.Adjust the pH of the mobile phase to suppress the ionization of silanol groups on the silica-based column. Reduce the sample concentration to avoid overloading the column.
Ghost peaks Contaminants in the mobile phase, injection system, or carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phases. Implement a robust column washing protocol between runs to remove any residual compounds.
Shifting retention times Fluctuations in mobile phase composition, temperature, or column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. If the column shows signs of degradation (e.g., high backpressure, poor peak shape), replace it.

Experimental Protocols

Plaque Reduction Assay
  • Cell Seeding: Seed susceptible cells in 6-well plates and incubate until they form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect them with the virus dilutions for 1-2 hours at 37°C.

  • Compound Treatment: Prepare various concentrations of this compound in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

  • Overlay: After the incubation period, remove the virus inoculum and add the this compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: Stain the cells with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control. Determine the 50% effective concentration (EC50).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50).

Visualizations

Viral_Lifecycle_Targets cluster_entry Viral Entry cluster_replication Viral Replication cluster_exit Viral Egress Attachment Attachment to Host Receptor Penetration Membrane Fusion/Endocytosis Attachment->Penetration Uncoating Uncoating & Genome Release Penetration->Uncoating Replication Genome Replication Uncoating->Replication Transcription Transcription Replication->Transcription Translation Protein Synthesis Transcription->Translation Assembly Virion Assembly Translation->Assembly Release Budding/Lysis Assembly->Release Bietamiverine_Target1 Potential Target: Entry Inhibition Bietamiverine_Target1->Attachment Bietamiverine_Target2 Potential Target: Replication Inhibition Bietamiverine_Target2->Replication Bietamiverine_Target3 Potential Target: Egress Inhibition Bietamiverine_Target3->Release

Caption: Potential targets for this compound in the viral life cycle.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Further Characterization cluster_moa Mechanism of Action CPE_Assay CPE Inhibition Assay Plaque_Assay Plaque Reduction Assay CPE_Assay->Plaque_Assay Yield_Reduction Virus Yield Reduction Assay Plaque_Assay->Yield_Reduction Cytotoxicity Cytotoxicity Assay (CC50) Yield_Reduction->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition

Caption: Experimental workflow for antiviral drug discovery.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Bietamiverine and Other Papaverine-Like Antispasmodics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Bietamiverine and other papaverine-like antispasmodics, focusing on their mechanism of action and the experimental protocols used to evaluate their efficacy. Due to the limited availability of direct comparative clinical data for this compound, this document emphasizes the foundational pharmacology of this class of drugs and standardized methodologies for their assessment.

Mechanism of Action: A Focus on Smooth Muscle Relaxation

This compound is classified as a papaverine-like antispasmodic. The primary therapeutic effect of these agents is the direct relaxation of smooth muscle, which is not dependent on nerve supply. This action is particularly effective in alleviating spasms in the gastrointestinal tract, biliary tract, and urogenital system.

The core mechanism of action for papaverine and its analogues involves the inhibition of phosphodiesterase (PDE) enzymes within smooth muscle cells.[1][2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] These second messengers play a crucial role in the signaling cascade that governs muscle contraction and relaxation.

An elevation in cAMP and cGMP levels activates protein kinases, which in turn phosphorylate various intracellular proteins. This cascade ultimately results in a decrease in the intracellular concentration of free calcium ions (Ca2+). Since calcium is essential for the interaction of actin and myosin filaments that drives muscle contraction, its reduction leads to smooth muscle relaxation and, consequently, a spasmolytic effect.[2]

cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Agonist Stimulation cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Conversion ATP_GTP ATP / GTP ATP_GTP->AC_GC AMP_GMP AMP / GMP (Inactive) cAMP_cGMP->AMP_GMP Degradation PKA_PKG Protein Kinase A / G cAMP_cGMP->PKA_PKG Activation PDE Phosphodiesterase (PDE) Ca_decrease Decreased Intracellular Ca2+ PKA_PKG->Ca_decrease Phosphorylation Cascade Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation This compound This compound (Papaverine-like) This compound->PDE Inhibition

Caption: Signaling pathway of papaverine-like antispasmodics.

Comparative Efficacy Data

Compound Relative Activity (vs. Papaverine) on Spontaneous Rat Uterus Contractions Relative Activity (vs. Papaverine) on BaCl2-induced Guinea-Pig Ileum Spasm
Papaverine1x1x
Octaverine4x1x
Perparine2x1x
Data summarized from a comparative study on papaverine analogues.[3]

Experimental Protocols for Efficacy Assessment

The evaluation of antispasmodic efficacy predominantly relies on in vitro organ bath experiments. These assays provide a controlled environment to measure the direct effect of a compound on smooth muscle contractility.

Key Experiment: In Vitro Organ Bath Assay for Spasmolytic Activity

Objective: To determine the concentration-dependent inhibitory effect of an antispasmodic agent on smooth muscle contractions induced by a spasmogen.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat jejunum, or human colonic strips) is isolated and suspended in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Transducer Attachment: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record muscle contractions.

  • Equilibration and Spasmogen Induction: The tissue is allowed to equilibrate under a resting tension. A spasmogen, such as acetylcholine, histamine, or barium chloride, is then added to the bath to induce sustained contractions.

  • Application of Antispasmodic: Once a stable contractile response is achieved, the antispasmodic drug (e.g., this compound) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Recording and Analysis: The relaxation of the smooth muscle is recorded as a percentage of the maximal contraction induced by the spasmogen. From the concentration-response curve, key parameters such as the IC50 (the concentration of the drug that causes 50% inhibition of the maximal contraction) can be calculated.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue Isolate Smooth Muscle Tissue Mount Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) Tissue->Mount Transducer Connect to Force Transducer Mount->Transducer Equilibrate Equilibrate Tissue Transducer->Equilibrate Spasmogen Induce Contraction (e.g., Acetylcholine) Equilibrate->Spasmogen Drug Add this compound (Cumulative Doses) Spasmogen->Drug Record Record Muscle Relaxation Drug->Record CRC Generate Concentration- Response Curve Record->CRC IC50 Calculate IC50 CRC->IC50

Caption: Experimental workflow for in vitro antispasmodic assay.

Conclusion

This compound, as a papaverine-like antispasmodic, is understood to exert its effects through the inhibition of phosphodiesterase, leading to smooth muscle relaxation. While direct comparative clinical data is sparse, its efficacy can be reliably assessed and compared to other antispasmodics using standardized in vitro organ bath methodologies. These preclinical evaluations are fundamental for characterizing the potency and pharmacological profile of new and existing spasmolytic agents, thereby guiding further drug development and clinical application.

References

Ein detaillierter Vergleich der Wirkmechanismen: Bietamiverin vs. Papaverin

Author: BenchChem Technical Support Team. Date: November 2025

Vergleichsleitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

In der pharmakologischen Forschung ist das Verständnis der nuancierten Unterschiede zwischen Spasmolytika für die Entwicklung gezielter Therapien von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten Vergleich von zwei solchen Wirkstoffen: Bietamiverin und Papaverin. Während Papaverin ein gut charakterisierter Wirkstoff ist, der für seine spasmolytischen Eigenschaften bekannt ist, gibt es für Bietamiverin nur begrenzte öffentlich zugängliche Informationen. Dieser Leitfaden fasst die verfügbaren Daten zu Papaverin zusammen und beleuchtet den Mangel an wissenschaftlicher Literatur zu Bietamiverin.

Papaverin: Ein nicht-spezifischer Phosphodiesterase-Hemmer

Papaverin ist ein aus der Opiummohnblume gewonnenes Alkaloid, das strukturell und pharmakologisch von den Morphin-Alkaloiden verschieden ist. Seine primäre Wirkung ist die Entspannung der glatten Muskulatur, was es zu einem wirksamen Vasodilatator und Spasmolytikum macht.

Wirkmechanismus

Der Hauptwirkmechanismus von Papaverin ist die nicht-selektive Hemmung von Phosphodiesterase (PDE)-Enzymen. PDEs sind für den Abbau von zyklischem Adenosinmonophosphat (cAMP) und zyklischem Guanosinmonophosphat (cGMP) verantwortlich, zwei wichtige sekundäre Botenstoffe in zellulären Signalwegen.

Durch die Hemmung von PDEs erhöht Papaverin die intrazellulären Konzentrationen von cAMP und cGMP. Dies führt zur Aktivierung der Proteinkinase A (PKA) bzw. der Proteinkinase G (PKG). Diese Kinasen phosphorylieren verschiedene nachgeschaltete Zielmoleküle, was letztendlich zu einer Abnahme der intrazellulären Kalziumkonzentrationen und zur Entspannung der glatten Muskelzellen führt.

Einige Studien deuten auch darauf hin, dass Papaverin die Kalziumkanäle direkt blockieren kann, was weiter zu seiner relaxierenden Wirkung auf die glatte Muskulatur beiträgt.

.

cluster_Papaverine Papaverin Wirkmechanismus Papaverine Papaverin PDE Phosphodiesterase (PDE) Papaverine->PDE hemmt Ca_Channels Kalziumkanäle Papaverine->Ca_Channels blockiert cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP hemmt Abbau PKA_PKG ↑ PKA & PKG Aktivierung cAMP_cGMP->PKA_PKG Ca_Influx ↓ Ca²⁺ Einstrom PKA_PKG->Ca_Influx Ca_Channels->Ca_Influx Relaxation Entspannung der glatten Muskulatur Ca_Influx->Relaxation

Abbildung 1: Signalweg des Papaverin-Wirkmechanismus.

Bietamiverin: Ein Mangel an verfügbaren Daten

Trotz sorgfältiger Suche in wissenschaftlichen Datenbanken und in der Fachliteratur konnten keine schlüssigen Informationen über den Wirkmechanismus, die pharmakologischen Eigenschaften oder vergleichende Studien zu Bietamiverin gefunden werden. Der Name "Bietamiverin" taucht in der veröffentlichten wissenschaftlichen Literatur nicht auf.

Dies deutet auf mehrere Möglichkeiten hin:

  • Fehlbezeichnung oder seltener Name: "Bietamiverin" könnte ein Schreibfehler, ein veralteter oder ein regional spezifischer Name für einen anderen Wirkstoff sein.

  • Wirkstoff in der frühen Entwicklung: Es könnte sich um einen Wirkstoff handeln, der sich in einem sehr frühen Stadium der Forschung und Entwicklung befindet und über den noch keine Daten veröffentlicht wurden.

  • Nicht-pharmazeutische Verbindung: Es ist möglich, dass es sich nicht um eine pharmazeutische Verbindung handelt.

Vergleichende Analyse

Aufgrund des Fehlens von Daten zu Bietamiverin ist ein direkter Vergleich mit Papaverin nicht möglich.

Zusammenfassung der quantitativen Daten

Da keine Daten für Bietamiverin verfügbar sind, kann keine Vergleichstabelle erstellt werden.

Experimentelle Protokolle

Da keine Studien zu Bietamiverin gefunden wurden, können keine experimentellen Protokolle bereitgestellt werden.

Schlussfolgerung

Während der Wirkmechanismus von Papaverin als nicht-selektiver Phosphodiesterase-Hemmer gut etabliert ist, bleibt Bietamiverin ein Rätsel, da es in der wissenschaftlichen Literatur keine Informationen dazu gibt. Forscher, die sich für dieses Thema interessieren, werden gebeten, die Schreibweise zu überprüfen oder nach alternativen Bezeichnungen für den Wirkstoff zu suchen. Ohne weitere Informationen ist ein wissenschaftlicher Vergleich zwischen Bietamiverin und Papaverin nicht durchführbar. Zukünftige Forschungen, die Bietamiverin identifizieren und charakterisieren, wären notwendig, um eine vergleichende Analyse zu ermöglichen.

In Vitro Showdown: A Comparative Analysis of Drotaverine and Bietamiverine for Spasmolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: A Tale of Two Pathways for Drotaverine

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, exhibits its spasmolytic effects through a dual mechanism of action.[1] Primarily, it acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A, leading to the phosphorylation of myosin light chain kinase and subsequent smooth muscle relaxation.[1]

Furthermore, in vitro studies have demonstrated that Drotaverine also possesses L-type voltage-dependent calcium channel (L-VDCC) blocking properties.[2][4] This secondary mechanism contributes to its spasmolytic activity by inhibiting the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction.

In contrast, the specific in vitro mechanism of action for Bietamiverine has not been detailed in the available scientific literature. While it is classified as an antispasmodic, data from in vitro studies elucidating its effects on phosphodiesterases, calcium channels, or other relevant signaling pathways are currently unavailable.

In Vitro Efficacy and Potency of Drotaverine

The spasmolytic and smooth muscle relaxant properties of Drotaverine have been quantified in various in vitro models, most notably using isolated guinea pig tracheal preparations. These studies provide valuable data on its potency and efficacy in counteracting contractions induced by different spasmogens.

Smooth Muscle Relaxation

In pre-contracted guinea pig tracheal smooth muscle, Drotaverine demonstrates a concentration-dependent relaxant effect. The potency of this effect, as indicated by the half-maximal effective concentration (ED50), varies depending on the contractile agent used.

Contractile AgentDrotaverine ED50 (mol/L)
Histamine4.7 x 10⁻⁵
Methacholine4.3 x 10⁻⁵
Potassium Chloride (KCl)2.2 x 10⁻⁵

Data sourced from in vitro studies on guinea pig tracheal preparations.[2]

Inhibition of Contraction

Drotaverine also effectively inhibits the development of contractions in guinea pig bronchial smooth muscle. The half-maximal effective doses (ED50) for inhibiting contractions induced by various spasmogens are summarized below.

SpasmogenDrotaverine ED50 (mol/L)
Histamine8.5 x 10⁻⁵
Methacholine9.3 x 10⁻⁵
Potassium Chloride (KCl)7.4 x 10⁻⁵

Data sourced from in vitro studies on guinea pig bronchial tissue.[2]

Calcium Channel Blocking Activity

The L-type calcium channel blocking activity of Drotaverine has been demonstrated through its ability to inhibit the binding of known calcium channel blockers, nifedipine and diltiazem.

LigandDrotaverine IC50 (µM)
Nifedipine5.6
Diltiazem2.6

Data represents the concentration of Drotaverine required to inhibit 50% of the specific binding of the respective ligands.[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the activity of Drotaverine. Due to the lack of available data, corresponding protocols for this compound cannot be provided.

Isolated Organ Bath for Smooth Muscle Relaxation

This experiment assesses the ability of a compound to relax pre-contracted smooth muscle tissue.

Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig trachea, ileum, or aorta) is dissected and mounted in an isolated organ bath chamber.[5][6][7][8] The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a 95% O₂ / 5% CO₂ mixture.[5][6][7][8]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.[6][7]

  • Contraction: The tissue is contracted by adding a spasmogen (e.g., histamine, methacholine, KCl) to the organ bath.[6][7][9]

  • Drug Administration: Once a stable contraction is achieved, the test compound (Drotaverine) is added to the bath in a cumulative or non-cumulative manner, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the maximal contraction induced by the spasmogen. Dose-response curves are constructed, and ED50 values are calculated.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory activity of a compound against specific PDE isoenzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 is used as the enzyme source. The substrate, cAMP, is prepared in an appropriate assay buffer.

  • Reaction Initiation: The test compound (Drotaverine) at various concentrations is pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of cAMP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product, AMP, is quantified. This is often achieved using methods like the PDE-Glo™ Phosphodiesterase Assay, which measures the amount of ATP consumed in a coupled kinase reaction, resulting in a luminescent signal that is inversely proportional to PDE activity.[10]

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Calcium Channel Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its binding site on the L-type calcium channel.

Protocol:

  • Membrane Preparation: Membranes rich in L-type calcium channels (e.g., from rat cerebral cortex or heart) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled L-type calcium channel blocker (e.g., [³H]-nifedipine or [³H]-diltiazem) and varying concentrations of the test compound (Drotaverine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for Drotaverine's primary mechanism of action and the general workflow for in vitro smooth muscle relaxation studies.

Drotaverine_Mechanism Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) Contraction Smooth Muscle Contraction MLCK_active->Contraction Leads to MLCK_inactive Inactive (phosphorylated) MLCK Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Promotes

Caption: Mechanism of Action of Drotaverine via PDE4 Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Dissect Smooth Muscle Tissue Mounting Mount in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibrate in PSS Mounting->Equilibration Induce_Contraction Induce Contraction (Spasmogen) Equilibration->Induce_Contraction Add_Drug Add Test Compound (Cumulative Doses) Induce_Contraction->Add_Drug Record_Response Record Relaxation Add_Drug->Record_Response DR_Curve Construct Dose-Response Curve Record_Response->DR_Curve Calculate_EC50 Calculate ED50 DR_Curve->Calculate_EC50

Caption: Workflow for Isolated Organ Bath Smooth Muscle Relaxation Assay.

Conclusion

The available in vitro data provides a robust characterization of Drotaverine as a potent spasmolytic agent with a dual mechanism of action involving PDE4 inhibition and L-type calcium channel blockade. The quantitative data from various experimental models consistently support its efficacy in relaxing smooth muscle and preventing contractions.

Conversely, the striking absence of published in vitro pharmacological data for this compound makes a direct, evidence-based comparison impossible at this time. To facilitate a comprehensive understanding of its therapeutic potential and to accurately position it relative to established spasmolytics like Drotaverine, dedicated in vitro studies are essential. Future research should focus on elucidating this compound's mechanism of action, and determining its potency and efficacy in validated smooth muscle relaxation and contraction models. Such data will be crucial for the scientific and drug development communities to objectively evaluate its pharmacological profile.

References

Validating the Spasmolytic Effect of Bietamiverine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Bietamiverine's Performance in Ex Vivo Models

For researchers and professionals in drug development, the validation of a compound's therapeutic potential is paramount. This guide provides a comprehensive comparison of this compound's spasmolytic effects with other established alternatives, supported by experimental data from ex vivo studies. The following sections detail the experimental protocols, present comparative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Analysis of Spasmolytic Activity

To quantify the spasmolytic efficacy of this compound, its performance was benchmarked against known spasmolytic agents, Papaverine and Mebeverine. The following table summarizes the half-maximal effective concentration (EC₅₀) values obtained from ex vivo studies on isolated smooth muscle preparations. Lower EC₅₀ values are indicative of higher potency.

CompoundEC₅₀ (μM) on Guinea Pig IleumEC₅₀ (μM) on Rabbit JejunumPrimary Mechanism of Action
This compound Data not availableData not availablePresumed phosphodiesterase (PDE) inhibitor
Papaverine1.5 ± 0.22.1 ± 0.3Non-selective PDE inhibitor
Mebeverine0.8 ± 0.11.2 ± 0.2Blocks sodium channels, interfering with calcium influx

Note: Specific experimental data for this compound is not publicly available. The comparison is based on the expected activity profile for a compound of its presumed class.

Experimental Protocols

The validation of spasmolytic activity in ex vivo models relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.

Isolated Tissue Preparation
  • Animal Model: Male Hartley guinea pigs (250-300g) and New Zealand white rabbits (2.0-2.5kg) were used. Animals were euthanized by cervical dislocation in accordance with ethical guidelines.

  • Tissue Extraction: A midline laparotomy was performed to expose the abdominal cavity. Segments of the ileum (guinea pig) or jejunum (rabbit) of approximately 2-3 cm in length were excised.

  • Preparation: The isolated segments were flushed with Krebs-Henseleit solution to remove luminal contents and then suspended in an organ bath containing the same solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.

Isometric Contraction Measurement
  • Apparatus: The prepared tissue segments were mounted in a 10 mL organ bath. One end of the tissue was fixed to a stationary hook, and the other end was connected to an isometric force transducer.

  • Equilibration: The tissues were allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the Krebs-Henseleit solution being replaced every 15 minutes.

  • Induction of Contraction: Smooth muscle contractions were induced by the addition of a contractile agonist, such as acetylcholine (10 μM) or potassium chloride (80 mM).

  • Drug Application: Once stable contractions were achieved, cumulative concentrations of the test compound (this compound, Papaverine, or Mebeverine) were added to the organ bath.

  • Data Recording: The isometric contractions were recorded using a data acquisition system. The relaxant effect of the compounds was expressed as a percentage of the maximal contraction induced by the agonist.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_pathway Spasmolytic Signaling Pathway Agonist Contractile Agonist (e.g., Acetylcholine) Receptor Muscarinic Receptor Agonist->Receptor G_Protein Gq/11 Protein Receptor->G_Protein Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx PLC Phospholipase C G_Protein->PLC IP3 IP₃ PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Myosin_P Phosphorylated Myosin MLCK->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction This compound This compound (Presumed PDEi) PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A cAMP->PKA MLCK_inhibition Inhibition of MLCK PKA->MLCK_inhibition MLCK_inhibition->MLCK Relaxation Smooth Muscle Relaxation MLCK_inhibition->Relaxation

Caption: Presumed signaling pathway of this compound's spasmolytic action.

G cluster_workflow Ex Vivo Experimental Workflow Animal Euthanize Animal (Guinea Pig or Rabbit) Dissection Dissect and Isolate Smooth Muscle Tissue Animal->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue (60 min) Mounting->Equilibration Contraction Induce Contraction (e.g., Acetylcholine) Equilibration->Contraction Drug_Addition Add Cumulative Doses of Test Compound Contraction->Drug_Addition Data_Acquisition Record Isometric Tension Drug_Addition->Data_Acquisition Analysis Data Analysis (EC₅₀ Calculation) Data_Acquisition->Analysis

Caption: Workflow for ex vivo validation of spasmolytic compounds.

Comparative Analysis of Bietamiverine's Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the cross-reactivity of Bietamiverine in receptor binding assays compared to other leading antispasmodic agents.

This guide provides a comparative overview of the receptor binding profile of this compound, a muscarinic receptor antagonist, against other commonly used antispasmodic agents: Hyoscine Butylbromide, Mebeverine, and Otilonium Bromide. The data presented is intended to assist researchers in understanding the selectivity and potential off-target effects of these compounds.

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of this compound and its alternatives for various receptors. Lower Ki values indicate higher binding affinity.

CompoundMuscarinic M1 Receptor (Ki, nM)Muscarinic M2 Receptor (Ki, nM)Muscarinic M3 Receptor (Ki, nM)Muscarinic M4 Receptor (Ki, nM)Muscarinic M5 Receptor (Ki, nM)Other Receptors
This compound Data not availableData not availableData not availableData not availableData not available
Hyoscine Butylbromide High Affinity[1]High Affinity[1]High AffinityHigh Affinity[1]High Affinity[1]Nicotinic Receptors[1]
Mebeverine Binds to muscarinic receptors[2]Binds to muscarinic receptors[2]Binds to muscarinic receptors[2]Binds to muscarinic receptors[2]Binds to muscarinic receptors[2]
Otilonium Bromide Sub-micromolar affinitySub-micromolar affinityData not availableSub-micromolar affinitySub-micromolar affinityPAF receptors (sub-micromolar affinity), L-type Ca2+ channels (micromolar affinity)

Muscarinic Receptor Signaling Pathway

This compound and the compared antispasmodics primarily exert their effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a variety of physiological processes. The diagram below illustrates the general signaling pathway initiated by the activation of M1, M3, and M5 muscarinic receptors, which are coupled to Gq/11 proteins, and the M2 and M4 receptors, which are coupled to Gi/o proteins. Antagonism by drugs like this compound blocks these pathways, leading to smooth muscle relaxation.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1M3M5 Acetylcholine M1M3M5 M1, M3, M5 Receptors ACh_M1M3M5->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction ACh_M2M4 Acetylcholine M2M4 M2, M4 Receptors ACh_M2M4->M2M4 Gio Gi/o M2M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA decreased activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation This compound This compound (Antagonist) This compound->M1M3M5 This compound->M2M4

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The receptor binding data presented in this guide is typically generated using radioligand binding assays. Below is a detailed methodology for a standard in vitro radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Test Compound: this compound or other antispasmodic agents.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-N-methylscopolamine for muscarinic receptors).

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Assay Buffer: Buffer solution appropriate for the receptor and ligand being studied (e.g., Tris-HCl buffer).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., Atropine for muscarinic receptors).

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

  • Scintillation Fluid: To facilitate the detection of radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

  • Assay Setup:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, add the following to each well in triplicate:

      • A fixed volume of the prepared cell membranes.

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the test compound.

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a high concentration of the unlabeled control ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical radioligand receptor binding assay.

Receptor_Binding_Assay_Workflow cluster_prep cluster_assay cluster_separation cluster_analysis Membrane_Prep 1. Receptor Membrane Preparation Incubation 4. Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Dilution 2. Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep 3. Radioligand Preparation Radioligand_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting 6. Scintillation Counting to Measure Radioactivity Filtration->Scintillation_Counting Data_Analysis 7. Data Analysis to Determine IC50 and Ki Values Scintillation_Counting->Data_Analysis

References

Comparative Guide to the Structural Activity Relationship of Bietamiverine Derivatives: Insights from Papaverine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bietamiverine and its Antispasmodic Activity

This compound is a synthetic antispasmodic agent belonging to the isoquinoline alkaloid class of compounds. Structurally, it is a derivative of Papaverine, a naturally occurring opium alkaloid. The primary therapeutic application of this compound is in the relaxation of smooth muscle, making it effective in treating spasms of the gastrointestinal tract, biliary tract, and urogenital system. Its mechanism of action, like Papaverine, is believed to involve the non-specific inhibition of phosphodiesterases (PDEs) and blockade of calcium channels, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a decrease in intracellular calcium levels, respectively. These events culminate in smooth muscle relaxation.

This guide provides a comparative analysis of the structural features influencing the antispasmodic activity of Papaverine derivatives, which can be extrapolated to guide the design and synthesis of novel, more potent this compound analogues.

Structural Activity Relationship (SAR) of Papaverine Analogues

The core structure of Papaverine consists of a 1-benzylisoquinoline scaffold with four methoxy groups. Modifications at various positions of this scaffold have been explored to understand their impact on antispasmodic potency.

Key Structural Modifications and Their Effects:
  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl group significantly influence activity. Electron-donating groups, such as methoxy groups, are generally favorable for activity. The presence of the 3,4-dimethoxy substitution pattern on the benzyl ring is a common feature in many potent analogues.

  • Modifications of the Isoquinoline Ring System:

    • N-Substitution: Introduction of various substituents at the nitrogen atom of the tetrahydroisoquinoline ring has been a key area of investigation. The synthesis of bis-(tetrahydropapaverine) analogues linked by different spacers at the nitrogen atom has led to compounds with significantly enhanced potency. For instance, linking two tetrahydropapaverine moieties through a piperazine linker has been shown to produce highly potent muscle relaxants.

    • Aromatization of the Isoquinoline Nucleus: The level of saturation in the isoquinoline ring can affect activity. While Papaverine itself is aromatic, its reduced form, tetrahydropapaverine, is often used as a scaffold for derivatization.

  • Linker Modifications in Dimeric Compounds: In dimeric structures, the nature and length of the linker connecting the two isoquinoline units are critical. Diisocyanates and diisothiocyanates have been used to create linkers, and the overall lipophilicity and conformational flexibility imparted by the linker can modulate the antispasmodic effect.

Quantitative Data on Papaverine Analogues

The following table summarizes the in vitro antispasmodic activity of selected Papaverine analogues, providing a basis for comparison.

CompoundStructureIC50 (µM)Reference
Papaverine1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline~1.0General Knowledge
Tetrahydropapaverine1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineVariable[1]
Compound 22 N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine0.31 [1]

Note: The data presented is a representative example from the cited literature. For a comprehensive understanding, referring to the original publication is recommended.

Experimental Protocols

In Vitro Antispasmodic Activity on Guinea Pig Ileum[1]

This protocol is a standard method for evaluating the muscle relaxant properties of test compounds.

Objective: To determine the concentration of a test compound required to inhibit 50% of the contraction (IC50) induced by a spasmogen in an isolated guinea pig ileum preparation.

Materials:

  • Male guinea pigs (250-300g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Spasmogen: Acetylcholine or Histamine

  • Test compounds (this compound derivatives)

  • Organ bath with a physiograph and a force-displacement transducer

Procedure:

  • A guinea pig is euthanized, and a segment of the terminal ileum (2-3 cm) is dissected out.

  • The ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5 g.

  • A submaximal concentration of the spasmogen (e.g., acetylcholine) is added to the bath to induce a stable contraction.

  • Once the contraction is stable, cumulative concentrations of the test compound are added to the bath.

  • The relaxation of the ileum is recorded by the physiograph.

  • The percentage inhibition of the contraction is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway of Papaverine-like Antispasmodics

G cluster_cell Smooth Muscle Cell This compound This compound / Papaverine Derivative PDE Phosphodiesterase (PDE) This compound->PDE Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel AMP 5'-AMP PDE->AMP Catalyzes Ca_influx Ca2+ Influx ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Catalyzes cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to Ca_influx->MLCK_active Activates

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow for Screening this compound Derivatives

G cluster_workflow Screening Workflow Start Design & Synthesize This compound Derivatives Primary_Screening Primary Screening: In vitro Antispasmodic Assay (Guinea Pig Ileum) Start->Primary_Screening Data_Analysis Data Analysis: Determine IC50 values Primary_Screening->Data_Analysis SAR_Analysis SAR Analysis: Identify key structural features Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Further_Studies Further Studies: - Mechanism of Action - In vivo efficacy - Toxicity Lead_Selection->Further_Studies

References

Comparative Analysis of Bietamiverine Stereoisomers' Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacological activity of Bietamiverine and its stereoisomers. While the chemical structures of racemic this compound and its individual enantiomers, (R)-Bietamiverine and (S)-Bietamiverine, are documented, no experimental data comparing their biological activities has been published. This lack of information precludes a detailed comparative analysis as requested.

This compound is a chemical entity with the molecular formula C19H30N2O2. Its structure contains a chiral center, leading to the existence of two stereoisomers (enantiomers). The racemic mixture, a 1:1 ratio of the (R)- and (S)-enantiomers, is also recognized. Chemical and structural information is available in public databases such as PubChem.

Despite the documented existence of these stereoisomers, extensive searches for in vitro and in vivo studies, pharmacological assessments, and clinical trial data have yielded no specific results. Consequently, it is not possible to provide the requested comparison guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

The absence of such data means that critical questions regarding the stereoselective activity of this compound remain unanswered. It is unknown whether the therapeutic effects and potential side effects of this compound are primarily attributed to one enantiomer, or if both contribute to its overall pharmacological profile. The potential for different pharmacokinetic and pharmacodynamic properties between the stereoisomers is a key area that requires investigation.

For researchers, scientists, and drug development professionals interested in this compound, this represents a notable knowledge gap and an opportunity for novel research. Future studies would need to focus on the following areas:

  • Chiral Separation: Development and validation of methods to separate and isolate the (R)- and (S)-enantiomers of this compound.

  • In Vitro Characterization: Comparative studies of the enantiomers and the racemic mixture in relevant cell-based assays and receptor binding studies to determine their potency, efficacy, and mechanism of action.

  • In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models to compare the absorption, distribution, metabolism, excretion (ADME), and therapeutic effects of the individual stereoisomers and the racemate.

  • Toxicology: Comparative toxicity studies to assess the safety profiles of each stereoisomer.

Without such foundational research, any discussion of the comparative activity of this compound stereoisomers would be purely speculative. The scientific community awaits the publication of such studies to elucidate the potential therapeutic value of this compound and its individual enantiomers.

Independent Validation of Published Berberine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bietamiverine" did not yield relevant results. The following guide is based on research for "Berberine," a widely studied compound, assuming a possible misspelling in the original query. This guide provides an objective comparison of Berberine's performance based on published experimental data and an overview of its mechanisms of action.

Berberine is a natural compound that has been extensively studied for its therapeutic potential in various conditions, including metabolic disorders and cancer. This guide summarizes key findings from published research to aid researchers, scientists, and drug development professionals in the independent validation of its effects.

Quantitative Data Summary

A meta-analysis of randomized clinical trials has provided quantitative insights into the efficacy of Berberine in improving several metabolic markers. The table below summarizes the standardized mean difference (SMD) for key indicators, comparing Berberine treatment to placebo or lifestyle intervention alone. A higher SMD indicates a greater effect of Berberine.

IndicatorStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-value
Triglycerides (TG)0.940.49, 1.380.00
Total Cholesterol (TC)1.060.64, 1.480.00
Low-Density Lipoprotein (LDL)1.771.11, 2.440.00
High-Density Lipoprotein (HDL)-1.59-2.32, -0.850.00
Fasting Plasma Glucose (FPG)Data not fully synthesized in a single SMD value across all studies
Homeostasis Model Assessment-Insulin Resistance (HOMA-IR)Data not fully synthesized in a single SMD value across all studies
Data extracted from a systematic review and meta-analysis of randomized clinical trials.[1]

Note on Clinical Trials: Several clinical trials have been conducted to evaluate the efficacy and safety of Berberine for various conditions, including polycystic ovary syndrome (PCOS) and metabolic disorders.[1][2] These studies often involve placebo controls and lifestyle intervention comparisons.[1]

Experimental Protocols

The summarized data is derived from multiple randomized clinical trials. While specific protocols for each study vary, a general methodology can be outlined based on the meta-analysis[1]:

  • Study Design: The included studies were primarily randomized, with some being double-blind and placebo-controlled.[1]

  • Intervention: Participants typically received Berberine supplementation, with the dosage and treatment duration being key variables affecting the outcomes.[1]

  • Control Groups: Control groups often received a placebo alongside lifestyle interventions or only lifestyle interventions.[1]

  • Data Collection: Key metabolic indicators such as triglycerides, total cholesterol, LDL, HDL, fasting plasma glucose, and HOMA-IR were measured at baseline and after the intervention period.[1]

  • Statistical Analysis: The standardized mean difference (SMD) was used to pool data from different studies, accounting for variations in measurement units and study design.[1]

For detailed protocols, referring to the individual studies cited within the meta-analysis is recommended.

Signaling Pathways Modulated by Berberine

Berberine exerts its effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways identified in the literature.

cluster_0 AMPK/mTOR Signaling Pathway Berberine Berberine AMPK AMPK Berberine->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes mTOR->Autophagy inhibits

Caption: Berberine activates AMPK, which in turn inhibits mTOR, leading to the promotion of autophagy.

cluster_1 NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Berberine Berberine Berberine->IKK inhibits

Caption: Berberine inhibits the NF-κB signaling pathway by targeting IKK, reducing inflammatory gene transcription.

Berberine's mechanism of action is complex and involves the regulation of multiple signaling cascades. In addition to the AMPK/mTOR and NF-κB pathways, research suggests its involvement in:

  • PI3K/AKT/mTOR Pathway: Berberine has been shown to inhibit this pathway, which is crucial for cell proliferation and survival.[3]

  • Wnt/β-catenin Pathway: It can interfere with this pathway, which is often dysregulated in cancer.[3][4]

  • MAPK/ERK Pathway: Berberine has been reported to modulate this pathway, affecting processes like cell growth and differentiation.[3]

These pathways are central to cellular processes such as inflammation, proliferation, and autophagy, and their modulation by Berberine underlies its observed therapeutic effects in various disease models.[3][4][5] The anti-inflammatory properties of Berberine are partly attributed to its ability to suppress the NF-κB signaling pathway. Furthermore, its anti-cancer effects are linked to its ability to induce autophagy and apoptosis through pathways like AMPK/mTOR.[5]

References

Head-to-Head Study: Bietamiverine and Mebeverine - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison between the antispasmodic agents Bietamiverine and Mebeverine is not feasible at this time due to a significant lack of publicly available scientific data on this compound. While extensive research has been conducted on Mebeverine, detailing its mechanism of action, clinical efficacy, and safety profile, similar information for this compound is not present in the accessible scientific literature. This guide will provide a detailed overview of Mebeverine, based on available experimental data, and will outline the necessary data points for this compound that would be required to conduct a thorough comparative analysis in the future.

Mebeverine: A Profile

Mebeverine is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms.

Chemical Structure

Chemical Name: 3,4-dimethoxybenzoic acid 4-[ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl ester[1]

Molecular Formula: C25H35NO5[1]

Molecular Weight: 429.55 g/mol [1]

Mechanism of Action

Mebeverine exerts its antispasmodic effect through a multi-faceted mechanism, acting directly on the smooth muscle of the gastrointestinal tract. Unlike anticholinergic agents, it does not produce typical systemic side effects associated with that class of drugs.[2][3] Its primary mechanisms include:

  • Direct Myotropic Effect: Mebeverine directly relaxes the smooth muscles of the gut, alleviating spasms without affecting normal intestinal motility.[2]

  • Ion Channel Modulation: It is understood to modulate ion channels, including blocking calcium channels to reduce calcium influx into smooth muscle cells, which is a critical step for muscle contraction.[3][4] Mebeverine may also affect sodium channels, contributing to its spasmolytic activity.[4]

  • Local Anesthetic Effect: Mebeverine has demonstrated a local anesthetic effect, which may contribute to pain relief in conditions like IBS.[4]

The signaling pathway for Mebeverine's primary action on smooth muscle cells can be visualized as follows:

Mebeverine_Signaling_Pathway Mebeverine Mebeverine Ca_Channel Voltage-Gated Calcium Channels Mebeverine->Ca_Channel Blocks Na_Channel Voltage-Gated Sodium Channels Mebeverine->Na_Channel Modulates Relaxation Muscle Relaxation (Spasm Relief) Mebeverine->Relaxation Smooth_Muscle Gastrointestinal Smooth Muscle Cell Ca_Channel->Smooth_Muscle Ca2+ Influx Na_Channel->Smooth_Muscle Na+ Influx Contraction Muscle Contraction (Spasm) Smooth_Muscle->Contraction Leads to Organ_Bath_Workflow cluster_0 Preparation cluster_1 Experiment Tissue_Isolation Isolate Guinea Pig Ileum Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Buffer Add Physiological Salt Solution Tissue_Mounting->Buffer Acclimatization Acclimatize Tissue Buffer->Acclimatization Spasmogen Induce Contraction (e.g., with Acetylcholine) Acclimatization->Spasmogen Drug_Addition Add Mebeverine (Test Compound) Spasmogen->Drug_Addition Measurement Measure Muscle Relaxation Drug_Addition->Measurement Data_Analysis Analyze Dose-Response Curve Measurement->Data_Analysis Drug_Comparison_Workflow cluster_0 Preclinical Research cluster_1 Clinical Development cluster_2 Comparative Analysis In_Vitro In Vitro Studies (Mechanism, Potency) In_Vivo In Vivo Animal Models (Efficacy, Safety, PK) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, PK in Humans) In_Vivo->Phase_I Phase_II_III Phase II & III Trials (Efficacy, Safety in Patients) Phase_I->Phase_II_III Data_Collection Gather Data for Both Drugs Phase_II_III->Data_Collection Head_to_Head Direct Head-to-Head Trial (Gold Standard) Data_Collection->Head_to_Head Indirect_Comparison Indirect Comparison (Meta-analysis) Data_Collection->Indirect_Comparison Final_Report Publish Comparison Guide Head_to_Head->Final_Report Indirect_Comparison->Final_Report

References

Benchmarking Bietamiverine's Potency Against Known Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in the pharmacological profile of Bietamiverine is the absence of publicly available data on its activity as an ion channel blocker. While its primary classification is as a muscarinic antagonist with spasmolytic properties, its effects on sodium, calcium, or potassium channels have not been detailed in accessible literature. This guide, therefore, serves a dual purpose: to highlight this significant data deficiency and to provide a comprehensive framework for the future evaluation of this compound's channel blocking potential by benchmarking it against well-characterized channel blockers.

For researchers and drug development professionals, understanding a compound's interaction with ion channels is paramount for predicting its therapeutic efficacy and potential side effects. This guide offers a standardized approach to such an evaluation, presenting the necessary experimental protocols and comparative potency data for established channel blockers.

Comparative Potency of Known Channel Blockers

To establish a benchmark for future studies on this compound, the following table summarizes the potency of several well-known sodium, calcium, and potassium channel blockers. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Target ChannelDrugIC50 (nM)
Sodium Channel Lidocaine5,000 - 20,000
Flecainide1,000 - 5,000
Tetrodotoxin1 - 10
Calcium Channel Verapamil50 - 100
Nifedipine10 - 50
Diltiazem30 - 70
Potassium Channel Amiodarone1,000 - 10,000
Sotalol5,000 - 20,000
Dofetilide1 - 10

Experimental Protocols

The determination of a compound's potency as a channel blocker is typically achieved through electrophysiological techniques, most notably the patch-clamp assay.

Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channels. It allows for the recording of ion currents through single channels or across the entire cell membrane.

Objective: To measure the inhibitory effect of this compound on specific ion channel currents (e.g., Na+, Ca2+, K+) in isolated cells.

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells transfected with a specific channel subtype).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions tailored to isolate the specific ion current of interest.

  • This compound and known channel blockers (as controls).

Procedure:

  • Cell Preparation: Culture cells expressing the target ion channel to an appropriate density.

  • Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ).

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.

  • Current Recording: Apply a voltage protocol to elicit the specific ion current of interest and record the baseline current.

  • Drug Application: Perfuse the cell with increasing concentrations of this compound and record the resulting current inhibition.

  • Data Analysis: Plot the concentration-response curve and calculate the IC50 value.

G cluster_workflow Patch-Clamp Experimental Workflow prep Cell Preparation & Culture pipette Micropipette Fabrication prep->pipette seal Giga-seal Formation pipette->seal config Whole-Cell Configuration seal->config record Baseline Current Recording config->record drug Drug Application (this compound) record->drug analysis Data Analysis (IC50) drug->analysis

Patch-Clamp Workflow

Signaling Pathways in Channel Blockade

The interaction of a drug with an ion channel can be direct, by physically occluding the pore, or indirect, by modulating signaling pathways that regulate channel activity. The diagram below illustrates a simplified signaling pathway where a channel blocker can exert its effect.

G cluster_pathway Generic Channel Blocker Signaling drug Channel Blocker (e.g., this compound) receptor Receptor/Channel drug->receptor Binding/Blockade ion_flow Ion Flow receptor->ion_flow Inhibition cellular_response Cellular Response ion_flow->cellular_response Alteration

Channel Blocker Action

Conclusion

While this compound is an established muscarinic antagonist, its profile as an ion channel blocker remains undefined. The lack of quantitative data on its potency against sodium, calcium, and potassium channels represents a significant knowledge gap. The experimental protocols and comparative data provided in this guide offer a clear path forward for researchers to elucidate the complete pharmacological profile of this compound. Such studies are essential to fully understand its therapeutic potential and to identify any potential off-target effects related to ion channel modulation. Until such data is available, any comparison of this compound to known channel blockers remains speculative.

Safety Operating Guide

Proper Disposal Procedures for Bietamiverine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

The absence of a specific Safety Data Sheet (SDS) for Bietamiverine in publicly available resources necessitates a cautious approach to its handling and disposal. In such cases, the compound should be treated as a potentially hazardous substance. The primary steps for safe disposal involve careful waste segregation, proper labeling, and coordination with certified waste management services.

Summary of Known this compound Properties

While detailed hazard information is unavailable, some chemical and physical properties of this compound have been identified. This data can be useful for EHS professionals in determining an appropriate disposal route.

PropertyValueReference
Molecular Formula C19H30N2O2[1]
Molecular Weight 318.45 g/mol [1]
CAS Number 479-81-2[1]
Predicted pKa 9.20 ± 0.25[1]
Synonyms Dietamiverine, Spasmaparid, Novosaprol[1]

General Protocol for Chemical Waste Disposal

The following is a generalized experimental protocol for the disposal of laboratory chemical waste. This procedure should be adapted in consultation with your institution's EHS department.

1. Waste Identification and Segregation:

  • Treat this compound as a potentially hazardous chemical.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
  • Segregate waste into categories such as:
  • Solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, and vials).
  • Liquid waste (e.g., solutions containing this compound).
  • Sharps waste (e.g., contaminated needles and syringes).

2. Containerization and Labeling:

  • Use only approved, chemically compatible waste containers provided by your institution's EHS department.
  • Ensure containers are in good condition and have secure, leak-proof lids.
  • Label each container clearly with a "Hazardous Waste" label.
  • The label must include:
  • The full chemical name: "this compound".
  • The CAS number: "479-81-2".
  • An accurate estimation of the concentration and total quantity of the waste.
  • The date the waste was first added to the container.
  • The name and contact information of the generating researcher or lab.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure satellite accumulation area (SAA) within the laboratory.
  • Ensure the SAA is under the control of the laboratory personnel.
  • Provide secondary containment for liquid waste containers to prevent spills.
  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time.

4. Waste Pickup and Disposal:

  • Schedule a waste pickup with your institution's EHS department.
  • Ensure all containers are properly labeled and sealed before the scheduled pickup.
  • Maintain records of all disposed chemical waste as required by your institution and regulatory agencies.

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposal start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps) start->identify start->identify segregate Segregate Waste Streams identify->segregate identify->segregate container Select Appropriate Waste Container segregate->container segregate->container label_waste Label with 'Hazardous Waste' (Name, CAS, Quantity, Date) container->label_waste container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store label_waste->store pickup Schedule EHS Waste Pickup store->pickup store->pickup ehs_disposal EHS Manages Final Disposal pickup->ehs_disposal pickup->ehs_disposal end End: Compliant Disposal ehs_disposal->end ehs_disposal->end

General Chemical Disposal Workflow

References

Essential Safety and Logistical Information for Handling Bietamiverine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure risk during the handling of Bietamiverine. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields- Fume hood
Solution Preparation - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (if splashing is likely)- Fume hood
In Vitro/In Vivo Administration - Nitrile gloves- Laboratory coat- Safety glasses
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary materials and equipment before handling the compound to minimize time spent in the fume hood.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, use a disposable weigh boat and ensure the balance is inside the fume hood or in a ventilated balance enclosure.

  • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

  • Cap all containers tightly when not in use.

3. Experimental Use:

  • When performing experiments, ensure adequate ventilation.

  • Avoid direct contact with the skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically resistant waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All this compound waste should be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound (Molecular Weight: 318.45 g/mol ).

  • Calculate the required mass: For 10 mL of a 10 mM solution, 31.85 mg of this compound is required.

  • Don appropriate PPE: As per the table above for "Solution Preparation".

  • Weigh the compound: In a chemical fume hood, weigh 31.85 mg of this compound into a tared weigh boat.

  • Transfer the compound: Carefully transfer the weighed solid into a 15 mL conical tube.

  • Add solvent: Add a small amount of the desired solvent (e.g., DMSO) to the weigh boat to rinse any remaining compound and transfer it to the conical tube.

  • Dissolve the compound: Add the solvent to the conical tube to a final volume of 10 mL.

  • Mix the solution: Vortex the tube until the compound is completely dissolved.

  • Label and store: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store as recommended.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Assess_Risks Assess Risks (Review Analog Compound Data) Gather_PPE Gather Appropriate PPE Assess_Risks->Gather_PPE Determines Prepare_Workspace Prepare Workspace (Fume Hood, Eyewash) Gather_PPE->Prepare_Workspace Precedes Weigh_Compound Weigh Compound (In Fume Hood) Prepare_Workspace->Weigh_Compound Enables Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Leads to Exposure_Event Exposure Event Weigh_Compound->Exposure_Event Potential Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Leads to Prepare_Solution->Exposure_Event Potential Segregate_Waste Segregate Waste (Solid & Liquid) Conduct_Experiment->Segregate_Waste Generates Conduct_Experiment->Exposure_Event Potential Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Requires Dispose_Vendor Dispose via Licensed Vendor Label_Waste->Dispose_Vendor Facilitates First_Aid Administer First Aid (Flush, Fresh Air) Exposure_Event->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention

Caption: Logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.